Product packaging for FITC-GW3965(Cat. No.:CAS No. 405911-09-3)

FITC-GW3965

Cat. No.: B1198244
CAS No.: 405911-09-3
M. Wt: 582.0 g/mol
InChI Key: NAXSRXHZFIBFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nuclear Receptors and Ligand-Activated Transcription Factors

Nuclear receptors function as ligand-activated transcription factors, meaning their ability to regulate gene expression is typically dependent on the binding of a specific signaling molecule, or ligand. portlandpress.comfrontiersin.orgcellsignal.comresearchgate.net Upon ligand binding, these receptors undergo conformational changes that facilitate their interaction with coregulatory proteins and their binding to DNA response elements, ultimately influencing the transcription of target genes. cellsignal.comresearchgate.netiomcworld.org This mechanism allows nuclear receptors to translate hormonal or metabolic signals into specific changes in gene expression, thereby controlling a wide array of physiological functions. portlandpress.comresearchgate.net

LXR Isoforms: LXRα (NR1H3) and LXRβ (NR1H2)

The Liver X Receptors consist of two main isoforms: LXRα, encoded by the NR1H3 gene, and LXRβ, encoded by the NR1H2 gene. novusbio.comuniprot.orgnih.govwikipedia.orgwikipedia.org Both LXRα and LXRβ function as ligand-activated nuclear receptors that play key roles in regulating lipid homeostasis and inflammation. novusbio.comnih.govahajournals.org They typically form heterodimers with Retinoid X Receptors (RXRs) to bind to LXR response elements (LXREs) in the DNA and modulate gene transcription. uniprot.orgnih.govwikipedia.orgwikipedia.orgpnas.orgdovepress.com

LXRα (NR1H3) exhibits a more restricted tissue distribution compared to LXRβ. It is highly expressed in visceral organs such as the liver, kidney, and intestine. uniprot.orgwikipedia.org Significant expression is also found in the spleen and, to a lesser extent, the adrenal glands. uniprot.org Additional sites of high LXRα expression include adipose tissue, macrophages, and lung. nih.govwikipedia.org

In contrast to the tissue-specific expression of LXRα, LXRβ (NR1H2) is expressed ubiquitously throughout the body. novusbio.comuniprot.orgnih.govwikipedia.orgahajournals.orgpnas.orggenecards.org This widespread distribution suggests a more general role for LXRβ in cellular processes compared to the more specialized functions of LXRα in specific metabolic tissues. novusbio.comnih.govgenecards.org

Endogenous LXR Ligands (e.g., Oxysterols, 24(S),25-epoxycholesterol)

The natural ligands for LXRs are primarily oxysterols, which are oxidized derivatives of cholesterol. pnas.orgmdpi.com These molecules are generated through various metabolic pathways and can accumulate in cells, particularly when cholesterol levels are high. mdpi.comnih.gov Key physiologically relevant endogenous LXR ligands include 24(S)-hydroxycholesterol, 22(R)-hydroxycholesterol, and 24(S),25-epoxycholesterol. pnas.orgmdpi.com 24(S),25-epoxycholesterol, in particular, is a potent activator of LXRs and is produced as a side product of cholesterol biosynthesis. pnas.orgmdpi.comnih.govcapes.gov.brnih.gov These oxysterols can bind directly to LXRs at concentrations found within cells, supporting their role as endogenous ligands. pnas.org

GW3965 as a Synthetic, Non-Steroidal LXR Agonist

GW3965 is a well-characterized synthetic compound that acts as a potent, orally active, non-steroidal agonist for Liver X Receptors. tocris.comrndsystems.compnas.orgcaymanchem.com Its chemical structure is distinct from that of the endogenous steroidal oxysterol ligands. nih.gov GW3965 was identified through parallel array synthesis and has been widely used in research to investigate the functions of LXR activation. tocris.comrndsystems.comcaymanchem.com

GW3965 is known to activate both human LXRα (hLXRα) and human LXRβ (hLXRβ). frontiersin.orgcellsignal.comcapes.gov.brtocris.com In cell-based reporter gene assays, GW3965 acts as a full agonist for both human isoforms. tocris.comrndsystems.com Studies have reported EC50 values for GW3965 activation of hLXRα and hLXRβ. For instance, EC50 values of 190 nM for hLXRα and 30 nM for hLXRβ have been observed in cell-based assays. tocris.comrndsystems.comcaymanchem.com This indicates that GW3965 is a potent activator of both LXR subtypes, although it may show slightly higher potency towards LXRβ in certain assay systems. tocris.comrndsystems.com Research using LXRα,β-deficient mice has further confirmed that the effects of GW3965 are mediated specifically through LXR receptor activation. ahajournals.org

Research findings have demonstrated the ability of GW3965 to activate LXR-regulated gene expression in various model systems. For example, GW3965 has been shown to up-regulate the expression of LXR target genes such as ABCA1 and ABCG1, which are involved in cholesterol efflux. nih.govrndsystems.compnas.orgnih.govbmj.com Studies in mice and rats have indicated that GW3965 alters LXR-regulated gene expression, impacting pathways related to glucose and lipid metabolism. caymanchem.com Furthermore, GW3965 has been observed to influence inflammation and pressor responses through its action on LXRα and LXRβ. caymanchem.comnih.gov

The following table summarizes EC50 values reported for GW3965 activation of human LXRα and LXRβ in cell-based reporter gene assays:

LXR IsoformEC50 (nM)Assay TypeSource
hLXRα190Cell-based reporter gene tocris.comrndsystems.comcaymanchem.com
hLXRβ30Cell-based reporter gene tocris.comrndsystems.comcaymanchem.com

Note: EC50 values may vary depending on the specific cell line, reporter construct, and assay conditions used.

Additional research findings highlight the impact of GW3965 on LXR target genes and related biological processes:

GW3965 treatment in mice has been shown to induce expression of ATP-binding cassettes A1 (ABCA1) and G1 (ABCG1) in modified low-density lipoprotein-loaded macrophages in vitro and in the aortas of hyperlipidemic mice. pnas.org

In rat brain extracts, administration of GW3965 potently induced ABCA1 expression in the peri-infarct area following experimental stroke, demonstrating brain LXR activation. ahajournals.org

Studies in ob/ob female mice treated with GW3965 revealed changes in fat tissue distribution, with less visceral fat and more subcutaneous fat, alongside reduced lipid levels in visceral fat. nih.gov GW3965 treatment also induced Abcg1 expression in both visceral and subcutaneous fat. nih.gov

GW3965 has been shown to suppress the activation of NF-κB in a dose-dependent manner in certain cell lines, which is linked to the regulation of inflammatory responses by LXRs. nih.govoncotarget.com

Historical Context in LXR Agonist Development

The discovery of LXRs in the mid-1990s as orphan members of the nuclear receptor superfamily marked the beginning of research into their physiological roles. nih.govahajournals.org The subsequent identification of endogenous oxysterols as their activating ligands revealed their critical function as cholesterol sensors and regulators of sterol metabolism. spandidos-publications.comnih.govpnas.orgnih.govahajournals.org This understanding spurred efforts to develop synthetic LXR agonists with the potential for therapeutic applications, particularly in the context of atherosclerosis and other metabolic disorders. nih.govpnas.org

Early synthetic LXR agonists included compounds like T0901317. wikipedia.orgmdpi.com While effective at activating LXRs, T0901317 was found to also bind and activate other nuclear receptors, such as the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), raising concerns about its selectivity. mdpi.com The development of GW3965 followed, with studies indicating improved selectivity for LXRs compared to T0901317. mdpi.com

The development of synthetic LXR agonists like GW3965 facilitated numerous in vitro and in vivo studies that elucidated the diverse roles of LXRs beyond cholesterol metabolism, including their involvement in inflammation and glucose homeostasis. nih.govoup.comnih.govresearchgate.netoncotarget.compnas.org For instance, studies using GW3965 in murine models of atherosclerosis demonstrated that chronic administration significantly reduced the development of atherosclerotic lesions. ahajournals.orgpnas.org This anti-atherogenic effect is thought to be mediated, at least in part, by the induction of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, and the suppression of inflammatory gene expression in the aorta. pnas.orgnih.gov

Research with GW3965 has also highlighted the complex effects of LXR activation. While demonstrating beneficial effects on cholesterol efflux and inflammation, early synthetic agonists like GW3965 and T0901317 were also shown to induce hepatic lipogenesis, leading to elevated plasma triglyceride levels and hepatic steatosis in preclinical models. mdpi.comnih.govpnas.orgfrontiersin.orgoup.com This side effect became a significant challenge in the clinical translation of these first-generation LXR agonists. mdpi.comnih.govoup.com

Despite the challenges associated with systemic LXR activation, GW3965 has remained a valuable tool in research. It has been instrumental in demonstrating the anti-inflammatory effects of LXR activation, showing inhibition of inflammatory mediator expression in cultured macrophages and reduction of inflammation in mice. wikipedia.orgoup.comresearchgate.net Furthermore, studies using GW3965 have explored the potential of LXR activation in other disease contexts, such as improving glucose tolerance in models of diet-induced obesity and insulin (B600854) resistance pnas.org and influencing cancer cell behavior oncotarget.comaacrjournals.orgfrontiersin.org.

The historical development of LXR agonists, from the identification of natural oxysterol ligands to the synthesis of compounds like GW3965, has provided critical insights into the multifaceted roles of LXRs in health and disease. The findings from studies utilizing GW3965 have paved the way for the development of newer generations of LXR modulators aiming for improved efficacy and reduced side effects, such as LXRβ-selective agonists or tissue-selective agonists. nih.govacs.org

Below are some detailed research findings utilizing GW3965:

Data Tables:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31ClF3NO3 B1198244 FITC-GW3965 CAS No. 405911-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961002
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405911-09-3
Record name 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405911-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-3965
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Signaling Pathways

LXR-RXR Heterodimerization and Transcriptional Regulation

LXRs, including the isoforms LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors. researchgate.netpnas.orgaai.org In the absence of a ligand, LXR/RXR heterodimers typically bind to specific DNA sequences known as LXR response elements (LXREs), which consist of two direct hexanucleotide repeats separated by four nucleotides. pnas.orgaai.org In this unbound state, the heterodimer can actively repress the transcription of target genes by recruiting corepressor complexes containing proteins such as nuclear receptor corepressor (NCoR) or silencing mediator of retinoid and thyroid hormone receptors (SMRT) and histone deacetylase 3 (HDAC3). pnas.orgaai.orgnih.gov

Upon binding of a synthetic agonist like GW3965 or endogenous oxysterol ligands, LXRs undergo a conformational change. pnas.orgaai.orgnih.gov This conformational change leads to the dissociation of corepressor complexes and the recruitment of coactivator complexes, thereby promoting the transcription of target genes. pnas.orgaai.orgnih.gov This ligand-dependent exchange of corepressors for coactivators at LXREs is a key mechanism by which GW3965 activates gene expression. pnas.orgaai.orgnih.gov

Regulation of Gene Expression by GW3965

GW3965, by activating LXRs, regulates the expression of numerous genes involved in various metabolic and inflammatory pathways. researchgate.netpnas.orgaai.org The effects of GW3965 on gene expression can be tissue-specific. pnas.org

ATP-Binding Cassette Transporters (ABCA1, ABCG1, ABCG5, ABCG8)

GW3965 is a potent inducer of ATP-Binding Cassette (ABC) transporters, particularly ABCA1, ABCG1, ABCG5, and ABCG8. pnas.orgmdpi.comnih.govpnas.orgahajournals.orgpsu.edunih.govmdpi.comresearchgate.netuky.eduahajournals.orgresearchgate.netresearchgate.netnih.gov These transporters play critical roles in cholesterol efflux and reverse cholesterol transport. mdpi.comuky.edu

Studies have shown that GW3965 treatment significantly increases the expression of ABCA1 and ABCG1 in various cell types, including macrophages and hepatocytes. pnas.orgmdpi.comahajournals.orgpsu.eduresearchgate.netnih.gov For instance, GW3965 treatment increased ABCA1 expression by 6-fold and ABCG1 by 17-fold in primary human hepatocytes. psu.edu In mouse models, GW3965 treatment led to increased expression of ABCA1 and ABCG1 in the liver and small intestine. ahajournals.org

GW3965 also upregulates the expression of ABCG5 and ABCG8, which are primarily involved in the transport of cholesterol and plant sterols from the liver into bile and from the intestine into the lumen. mdpi.comahajournals.orguky.eduahajournals.orgresearchgate.net This upregulation by GW3965 contributes to increased fecal excretion of sterols. ahajournals.orgahajournals.org

The induction of these ABC transporters by GW3965 is a key mechanism by which it promotes cholesterol efflux from cells and facilitates reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. mdpi.comahajournals.orguky.edu

Apolipoproteins (APOE, APOA1)

Apolipoprotein E (APOE) is another target gene regulated by LXRs. researchgate.netnih.govnih.gov APOE is a component of various lipoproteins and plays a role in cholesterol transport. LXR/RXR heterodimers directly regulate APOE transcription through interaction with conserved LXR response elements. researchgate.net Activation of LXRs by synthetic ligands like GW3965 can regulate APOE expression. researchgate.net

While APOE is a known LXR target, the direct regulation of APOA1 (Apolipoprotein A1), a major component of HDL, by GW3965 through LXR activation is less consistently reported in the provided search results compared to the ABC transporters or APOE. However, ABCA1-mediated cholesterol efflux is the initial step in HDL formation, which involves the lipidation of APOA1. Thus, by inducing ABCA1, GW3965 indirectly promotes processes involving APOA1. ahajournals.orgresearchgate.net

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

GW3965 treatment leads to the induction of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). nih.govpnas.orgahajournals.orgpsu.eduresearchgate.netnih.govresearchgate.netnih.govctdbase.orgbiorxiv.orgoup.comoncotarget.com SREBP-1c is a master transcriptional regulator of fatty acid synthesis. pnas.orgahajournals.orgresearchgate.netnih.govoup.comoncotarget.com

Studies in mice have shown that GW3965 treatment results in a strong induction of SREBP-1c mRNA in the liver and adipose tissue. pnas.orgnih.govresearchgate.net This induction is dependent on the presence of LXRs. pnas.orgresearchgate.net In human hepatocytes, GW3965 also significantly increased SREBP-1c expression. ahajournals.orgpsu.edu The coordinate regulation of fatty acid synthesis via SREBP-1c induction alongside cholesterol transport genes by LXRs has been suggested to support the detoxification of excess free cholesterol by facilitating its storage in esterified forms. oup.com

However, it's worth noting that while synthetic LXR agonists like GW3965 induce both cholesterol transport genes and SREBP-1c, endogenous oxysterol ligands or cholesterol loading might selectively induce ABCA1 without significantly affecting SREBP-1c expression, suggesting ligand-specific regulation patterns. biorxiv.orgoup.com

Glucose Metabolism Related Genes (PGC-1, PEPCK, GLUT4, Glucokinase)

GW3965 also influences the expression of genes involved in glucose metabolism, demonstrating a link between lipid and glucose homeostasis regulated by LXRs. pnas.orgpsu.edunih.govmdpi.comresearchgate.netnih.govnih.govplos.orgresearchgate.netresearchgate.netnih.govki.seoup.comnih.gov

GW3965 treatment has been shown to decrease the expression of genes involved in gluconeogenesis, such as Peroxisome Proliferator-Activated Receptor γ Coactivator-1α (PGC-1) and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), particularly in the liver. pnas.orgpsu.edunih.govresearchgate.netplos.orgresearchgate.netoup.comnih.gov This repression of gluconeogenic genes contributes to reduced hepatic glucose output. pnas.org The regulation of PGC-1 and PEPCK by GW3965 is abolished in the absence of LXRs. pnas.orgresearchgate.net

Conversely, GW3965 can induce the expression of genes promoting hepatic glucose utilization, such as Glucokinase. pnas.orgpsu.edunih.govki.se Glucokinase is positively regulated by insulin (B600854) and is important for hepatic glucose metabolism. pnas.orgnih.gov The induction of glucokinase by LXR activation is suggested to be mediated, at least in part, through SREBP-1c. nih.gov

In adipose tissue, GW3965 treatment has been shown to induce the expression of the insulin-sensitive glucose transporter, GLUT4. pnas.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov GLUT4 is crucial for glucose uptake in adipose tissue and muscle. pnas.orgmdpi.com The GLUT4 promoter is a direct transcriptional target for the LXR/RXR heterodimer, and the induction of GLUT4 expression by LXR ligands is dependent on LXRs. pnas.orgresearchgate.netresearchgate.net This effect on GLUT4 expression in adipose tissue contributes to improved peripheral glucose uptake. pnas.org

However, the effects on glucose metabolism genes can be tissue-specific and may differ between species. pnas.orgpsu.edu

Suppressor of Cytokine Signaling 3 (SOCS3)

GW3965 has been shown to upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3). researchgate.netahajournals.orgoncotarget.comnih.govkarger.comnih.gov SOCS3 is an important regulator of signaling pathways, particularly those involved in inflammation and cytokine responses. researchgate.netnih.gov

Studies have indicated that GW3965 treatment can enhance SOCS3 expression in various cell types, including prostate cancer cells and hepatocellular carcinoma cells. researchgate.netoncotarget.comnih.govkarger.comnih.gov This upregulation of SOCS3 by GW3965 is suggested to play a role in mediating some of the biological effects of LXR activation, such as inhibiting cell proliferation and influencing inflammatory pathways. researchgate.netnih.govkarger.comnih.gov The induction of SOCS3 by LXR agonists appears to be mediated through LXRα. oncotarget.com

Compound Information

Compound NamePubChem CID
GW3965447905 nih.govuni.lu
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid447905 ctdbase.orguni.lu
GW 3965 hydrochloride16078973 uni.lufishersci.pt

Data Tables

Based on the research findings, the following table summarizes the regulatory effect of GW3965 on the expression of key target genes:

Gene TargetEffect of GW3965 Treatment (Observed In:)
ABCA1Upregulated (Macrophages, Hepatocytes, Liver, Small Intestine, Adipose Tissue) pnas.orgmdpi.compnas.orgahajournals.orgpsu.eduresearchgate.netnih.govnih.gov
ABCG1Upregulated (Macrophages, Hepatocytes, Liver, Small Intestine) pnas.orgmdpi.comahajournals.orgpsu.eduresearchgate.net
ABCG5Upregulated (Liver, Small Intestine) mdpi.comahajournals.orgpsu.eduresearchgate.netahajournals.orgresearchgate.net
ABCG8Upregulated (Liver, Small Intestine) mdpi.comahajournals.orgpsu.eduresearchgate.netahajournals.orgresearchgate.net
APOERegulated/Induced (Macrophages, Adipose Tissue) researchgate.netnih.govnih.gov
APOA1Indirectly involved via ABCA1-mediated cholesterol efflux ahajournals.orgresearchgate.net
SREBP-1cInduced (Liver, Adipose Tissue, Small Intestine, Hepatocytes, Macrophages) pnas.orgahajournals.orgpsu.eduresearchgate.netnih.govresearchgate.netnih.govbiorxiv.orgoup.com
PGC-1Downregulated (Liver, Hepatocytes) pnas.orgpsu.eduresearchgate.netresearchgate.netoup.comnih.gov
PEPCKDownregulated (Liver, Hepatocytes) pnas.orgpsu.edunih.govresearchgate.netplos.orgresearchgate.netoup.com
GLUT4Induced (Adipose Tissue, 3T3-L1 adipocytes) pnas.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov
GlucokinaseInduced (Liver) pnas.orgpsu.edunih.govki.se
SOCS3Upregulated (Prostate Cancer Cells, Hepatocellular Carcinoma Cells, Human T-Cell Acute Lymphoblastic Leukemia Cells) researchgate.netoncotarget.comnih.govkarger.comnih.gov

Note: The specific magnitude of regulation can vary depending on the cell type, species, concentration of GW3965, and duration of treatment.

E2F2 Transcription Factor Downregulation

Studies have indicated that GW3965 can influence the expression and activity of the E2F2 transcription factor. Research in breast cancer cells treated with GW3965 showed a downregulation of E2F2 transcript levels. This effect was observed in different breast cancer cell lines, with varying degrees of reduction. For instance, in T-47D cells, a significant decrease of over 80% in E2F2 transcript was noted after 48 hours of GW3965 treatment. In MCF-7 cells, decreases of approximately 30% to 40% were observed for up to 72 hours. The estrogen receptor-negative cell line MDA-MB-231 showed a moderate decrease. nih.govresearchgate.netresearchgate.net

Furthermore, GW3965 treatment has been shown to disrupt the binding of E2F2 to the promoter regions of its target genes, such as CDC25A, EZH2, and CASP3, in estrogen receptor-positive breast cancer cells. This suggests that GW3965 not only reduces E2F2 expression but also impairs its ability to regulate downstream genes involved in cell cycle progression and proliferation. nih.govresearchgate.netresearchgate.net

Table 1: Effect of GW3965 on E2F2 mRNA Levels in Breast Cancer Cells

Cell LineGW3965 Treatment DurationApproximate E2F2 mRNA Decrease (vs Vehicle)Source
T-47D48 hours>80% nih.gov
MCF-7Up to 72 hours30-40% nih.gov
MDA-MB-23148 and 72 hoursModerate decrease nih.gov

SKP2 (S-phase kinase-associated protein 2)

GW3965 has been reported to downregulate the levels of SKP2, an F-box protein that is a component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. SKP2 plays a key role in cell cycle progression by targeting cell cycle inhibitors, such as p27Kip1, for proteasomal degradation. mdpi.com

Studies in pancreatic ductal adenocarcinoma cells (BxPC-3, MIA-PaCa-2, and PANC-1) have shown that GW3965 treatment leads to the downregulation of SKP2 expression. frontiersin.orgresearchgate.net Similar findings regarding the downregulation of SKP2 transcript and protein levels by GW3965 have been reported in colon cancer cells. mdpi.comresearchgate.net This downregulation of SKP2 by GW3965 is suggested as a mechanism contributing to the inhibition of cancer cell proliferation and the induction of cell cycle arrest observed with LXR agonist treatment. frontiersin.orgresearchgate.net

Inflammatory Cytokines and Chemokines (TNFα, IL-1β, IL-6, IL-8, MCP-1, IFN-β, CXCL10, CCL5)

LXR activation by agonists such as GW3965 is known to have anti-inflammatory effects and can modulate the production of various inflammatory cytokines and chemokines. Research has demonstrated that LXR agonists can reduce the levels of pro-inflammatory mediators. lipidmaps.org

In a sepsis model in mice, GW3965 treatment was associated with a decreased level of inflammatory cytokines. frontiersin.org While specific data on the direct impact of GW3965 on each listed cytokine (TNFα, IL-1β, IL-6, IL-8, MCP-1, IFN-β, CXCL10, CCL5) is varied across the literature, LXR activation generally exerts an inhibitory effect on inflammatory signaling pathways. For instance, CCL5 is a chemokine involved in inflammatory responses and its transcription can be influenced by pathways like NF-κB, which can be indirectly modulated by LXR activation. lipidmaps.orgmdpi.comresearchgate.net CXCL10 is another chemokine whose expression is involved in inflammatory tissues and can influence macrophage polarization. scispace.com The modulation of these inflammatory mediators by LXR agonists like GW3965 contributes to their observed anti-inflammatory properties.

Myeloid-Derived Suppressor Cells (MDSCs)

GW3965, as an LXR agonist, has been shown to impact myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that play a significant role in immunosuppression, particularly in the context of cancer and inflammation. guidetoimmunopharmacology.orgnih.govwikipedia.orgpubcompare.ai

Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix and play roles in various physiological and pathological processes, including inflammation, tissue remodeling, and tumor progression. guidetopharmacology.orggenecards.orgtechscience.com

Endoplasmic Reticulum (ER) Stress Markers (CHOP, ATF4, ATF6)

The endoplasmic reticulum (ER) stress response is a cellular pathway activated by an accumulation of unfolded or misfolded proteins in the ER. Key markers of ER stress include CHOP (C/EBP homologous protein), ATF4 (Activating Transcription Factor 4), and ATF6 (Activating Transcription Factor 6).

Research on GW3965's effects on ER stress markers in the provided literature is limited. One study in pancreatic cancer cells reported that GW3965 treatment upregulated ATF4 expression. frontiersin.org This upregulation of ATF4 was implicated in the mechanism by which GW3965 induced cell cycle arrest through the ATF4/TXNIP/REDD1/mTOR axis. frontiersin.org However, direct evidence regarding the effect of GW3965 on CHOP or ATF6 levels or activity was not found in the searched literature. While CHOP is a known marker of ER stress nih.gov, its specific modulation by GW3965 was not detailed.

Myelin Basic Protein (MBP)

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system, essential for proper nerve function and myelination.

Studies have demonstrated that GW3965 treatment can enhance the expression of Myelin Basic Protein. In diabetic rats, GW3965 was shown to increase MBP expression in the spinal cord. targetmol.commedchemexpress.commedchemexpress.com Furthermore, in a mouse model of chronic unpredictable stress, GW3965 treatment ameliorated the decrease in MBP expression observed in the CA3 region of the hippocampus, suggesting a beneficial effect on myelination under stress conditions. frontiersin.org These findings indicate that GW3965, likely through LXR activation, can promote or restore myelin basic protein levels, highlighting a potential role in supporting myelination. targetmol.commedchemexpress.commedchemexpress.comfrontiersin.orgfocusbiomolecules.com

Table 2: Effect of GW3965 on Myelin Basic Protein (MBP) Expression

ModelTissue/RegionEffect on MBP ExpressionSource
Diabetic ratsSpinal cordIncrease targetmol.commedchemexpress.commedchemexpress.com
Mice with chronic unpredictable stressHippocampus (CA3)Amelioration of decrease frontiersin.org

Interactions with Key Signaling Pathways

NF-κB Pathway Modulation

GW3965 has been shown to modulate the Nuclear Factor kappa B (NF-κB) pathway. Studies indicate that GW3965 can inhibit NF-κB activation aai.orgnih.gov. This inhibition has been observed in various contexts, including in gefitinib-resistant non-small cell lung cancer (NSCLC) cells, where GW3965 treatment significantly inhibited NF-κB expression frontiersin.orgnih.gov. GW3965 can suppress the activation of NF-κB in a dose-dependent manner nih.gov. The binding of the p65 subunit of NF-κB to the NF-κB consensus site was significantly inhibited when cells were pretreated with GW3965 nih.gov. Furthermore, GW3965 has been reported to reverse the upregulation of phosphorylated NF-κB p65 induced by certain stimuli nih.govresearchgate.net. In macrophages, GW3965 reduced the ratio of phospho-IκBα to total IκBα and decreased the nuclear abundance of p65, effects that were dependent on LXRs and ABCA1 elifesciences.org. GW3965 has also been shown to upregulate Suppressor of Cytokine Signaling 3 (SOCS3), which can lead to decreased levels of phosphorylated STAT3, AP-1, and NF-κB researchgate.net.

PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another key signaling cascade influenced by GW3965. Research indicates that GW3965 can inhibit the PI3K/Akt/mTOR signaling pathway nih.govnih.gov. In gefitinib-resistant NSCLC cells, GW3965 showed a synergistic effect with gefitinib (B1684475) in inhibiting this pathway nih.govresearchgate.net. GW3965 treatment has been shown to downregulate the expression of phosphorylated Akt (p-Akt) nih.gov. In some contexts, GW3965 pretreatment led to a significant increase in the protein expression levels of PI3K and phosphorylated PI3K (p-PI3K), as well as Akt and phosphorylated Akt (p-Akt), compared to control groups nih.govresearchgate.net. However, other studies highlight the inhibitory effect on Akt/mTOR signaling nih.govnih.gov. The effect on the PI3K/Akt pathway appears to be context-dependent. For instance, in pancreatic cancer cells, GW3965 was observed to induce cell cycle arrest by targeting the ATF4/TXNIP/REDD1/mTOR axis, irrespective of AMPK activation frontiersin.org.

AMPK Activation

GW3965 has been linked to the activation of AMP-activated protein kinase (AMPK). Studies in gefitinib-resistant NSCLC cells demonstrated that GW3965 enhanced AMPK activation nih.govnih.govresearchgate.net. The activation of AMPK showed a similar profile with apoptosis and autophagy in these cells nih.govnih.govresearchgate.net. LXR agonists, including GW3965, have been shown to increase the amount of phosphorylated AMPK (threonine 172) in a concentration-dependent manner embopress.org. This activation of AMPK can be associated with the suppression of cellular ATP levels embopress.org.

EGFR Signaling Crosstalk

Crosstalk between LXR activation by GW3965 and Epidermal Growth Factor Receptor (EGFR) signaling has been observed. GW3965 has been reported to possess a synergistic effect in overcoming gefitinib resistance in lung cancer cells by inhibiting NF-κB, similar to another LXR agonist, T0901317 frontiersin.org. GW3965 sensitized NSCLC cells to gefitinib by downregulating NF-κB and promoting apoptosis frontiersin.org. In pancreatic cancer cells, GW3965 treatment led to lowered EGFR expression, suggesting a crosstalk between LXR and growth factor signaling mechanisms researchgate.netdiva-portal.org. GW3965 and T0901317 inhibited the proliferation of pancreatic ductal adenocarcinoma cells mainly by downregulating the expression of EGFR and its transcriptional target SKP2 researchgate.net. In glioblastoma, GW3965 inhibits an EGFR/AKT/SREBP-1/LDLR-dependent pathway frontiersin.orgnih.gov.

TLR4-mediated Signaling

GW3965 interacts with Toll-like Receptor 4 (TLR4)-mediated signaling. LXR activation by GW3965 can inhibit inflammation through interference with the TLR pathway ahajournals.org. GW3965 was found to attenuate lipopolysaccharide-induced expression of inflammatory molecules in endothelial cells ahajournals.org. LXR agonists like GW3965 can inhibit C. pneumoniae-induced IRF3 activation, suggesting a bidirectional crosstalk with TLR-dependent signaling aai.org. LXR agonist treatment also induced TLR-4 mRNA levels in human macrophages ahajournals.org. GW3965 can modulate adipose tissue inflammation via the TLR4 pathways nih.gov. LXR agonists have been shown to suppress the activation of NF-κB signaling downstream of TLR4 elifesciences.org. This suppression of NF-κB signaling by LXR agonists was abolished in ABCA1-deficient macrophages elifesciences.org.

β-catenin Pathway

While the primary focus of GW3965 is often on lipid metabolism and inflammation, some research suggests potential interactions with the β-catenin pathway. LXRs have been observed to bind to β-catenin and mediate the expression of β-catenin targets such as c-myc in colorectal cancer cells frontiersin.org. The Wnt/β-catenin signaling pathway is crucial in various cancers, including colorectal cancer and hepatocellular carcinoma oncotarget.comfrontiersin.org. Although direct extensive details on GW3965's specific modulation of the β-catenin pathway were not as prominent in the search results as for other pathways, the observed interaction of LXRs with β-catenin suggests a potential area of influence frontiersin.orgoncotarget.comselleckchem.com.

Cholesterol Efflux Mechanisms

GW3965 is a synthetic agonist of Liver X Receptors (LXRs), a class of nuclear receptors that play a critical role in maintaining cholesterol homeostasis. Activation of LXRs by agonists like GW3965 leads to the transcriptional upregulation of genes involved in reverse cholesterol transport (RCT), a pathway by which excess cholesterol is removed from peripheral tissues, such as macrophages in atherosclerotic plaques, and transported to the liver for excretion. nih.govnih.govahajournals.org

A key mechanism by which GW3965 promotes cholesterol efflux is through the induction of ATP-binding cassette transporters, particularly ABCA1 and ABCG1. nih.govnih.govahajournals.orgoup.compnas.org These transporters facilitate the movement of cholesterol and phospholipids (B1166683) from the inside of cells to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). oup.comresearchgate.netresearchgate.net

Research has demonstrated that GW3965 treatment significantly increases the expression levels of both ABCA1 and ABCG1 mRNA and protein in various cell types, including macrophages and human airway smooth muscle cells. oup.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org This increased transporter expression leads to enhanced cholesterol efflux. oup.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Studies using radiolabeled cholesterol have shown that GW3965 stimulates ABCA1-mediated cholesterol efflux to apoA-I. researchgate.netresearchgate.net

Detailed research findings support the role of GW3965 in promoting cholesterol efflux in different models. In mouse models of atherosclerosis, GW3965 treatment has been shown to induce ABCA1 and ABCG1 expression in atherosclerotic aortas and promote macrophage RCT in vivo, leading to increased levels of macrophage-derived cholesterol tracer in plasma and feces. ahajournals.orgpnas.org This indicates that GW3965 facilitates the transport of cholesterol from macrophages to the liver for excretion. ahajournals.orgpnas.org

Studies in human macrophages have further elucidated the mechanism, suggesting that LXR-mediated stimulation of cholesterol efflux involves a two-step process. First, LXR activation promotes the transport of free cholesterol to the plasma membrane, potentially through an ARL7-dependent mechanism. ahajournals.org Second, this membrane-bound free cholesterol is then exported to acceptors like apoA-I and HDL via ABCA1, a step primarily controlled by LXRα. ahajournals.org

The effect of GW3965 on cholesterol efflux has also been observed in vascular smooth muscle cells, where it upregulates ABCA1 expression and enhances cholesterol efflux, showing an additive effect with certain substrate stiffness conditions. frontiersin.orgfrontiersin.org Inhibition of LXR signaling or knockdown of ABCA1 in these cells reduces cholesterol efflux and increases cholesterol accumulation. frontiersin.orgfrontiersin.org

The following table summarizes some key findings on the effect of GW3965 on ABCA1 and ABCG1 expression and cholesterol efflux:

Cell Type / ModelGW3965 TreatmentEffect on ABCA1 Expression (mRNA/Protein)Effect on ABCG1 Expression (mRNA/Protein)Effect on Cholesterol EffluxSource
Macrophages (in vitro)YesIncreasedIncreasedIncreased to apoA-I and HDL oup.comresearchgate.net
Human Airway Smooth Muscle CellsYesInducedInducedIncreased to apoA-I and HDL oup.com
Atherosclerotic Aortas (ApoE-/- mice)YesInducedInducedPromotes macrophage RCT in vivo ahajournals.orgpnas.org
Vascular Smooth Muscle CellsYesUpregulatedNot specifiedIncreased frontiersin.orgfrontiersin.org
Huh7.5 cellsYesUpregulated (mRNA and protein)Not specifiedEnhanced ABCA1-mediated efflux researchgate.netresearchgate.net

These findings collectively highlight GW3965's role as a potent activator of LXR-mediated signaling pathways that promote cholesterol efflux, primarily through the upregulation of ABCA1 and ABCG1 transporters. This mechanism is considered crucial for its potential anti-atherogenic effects by facilitating the removal of excess cholesterol from foam cells in the arterial wall. pnas.orgpnas.org

Therapeutic Applications and Preclinical Research

Cardiovascular System Research

GW3965 has demonstrated significant effects on various aspects of cardiovascular pathophysiology in animal models, primarily through its ability to regulate lipid homeostasis and inflammatory responses.

Atherosclerosis Inhibition

A substantial body of research has highlighted the potent anti-atherosclerotic properties of GW3965 in various murine models of the disease. nih.govahajournals.org Activation of LXRs by GW3965 has been shown to inhibit the development of atherosclerotic lesions. nih.gov

Study Focus Model Key Findings Reference
Gene ExpressionModified LDL-loaded macrophagesGW3965 induced the expression of ABCA1 and ABCG1. nih.gov
Cholesterol EffluxPeritoneal macrophagesGW3965 induced apoAI- and HDL-specific cholesterol efflux. researchgate.net

Beyond its effects on individual cells, GW3965 has been shown to promote the entire process of reverse cholesterol transport (RCT) in vivo. nih.goveuropeanreview.org RCT is the pathway by which excess cholesterol from peripheral tissues, including from macrophages within atherosclerotic plaques, is transported back to the liver for excretion. researchgate.net Studies using radiolabeled cholesterol in mouse models have provided direct evidence that administration of GW3965 increases the rate of RCT from macrophages to feces. nih.goveuropeanreview.org This systemic effect is attributed to the coordinated action of LXR activation in multiple tissues, including the macrophages, liver, and intestine. researchgate.net Treatment with GW3965 has been found to significantly increase the levels of macrophage-derived tracers in both plasma and feces across different mouse models. nih.goveuropeanreview.org

Mouse Model Effect of GW3965 on RCT Reference
Wild-type C57BL/6Increased macrophage-derived tracer in plasma and feces. nih.gov
LDLR/apobec-1 double knockoutIncreased macrophage-derived tracer in plasma and feces. nih.gov
Human apoB/CETP double transgenicIncreased macrophage-derived tracer in plasma and feces. nih.gov

The culmination of enhanced macrophage cholesterol efflux and systemic reverse cholesterol transport is a significant reduction in the size of atherosclerotic lesions. Long-term treatment with GW3965 has demonstrated potent anti-atherogenic activity in multiple mouse models. nih.govahajournals.org In low-density lipoprotein receptor-deficient (LDLR−/−) mice, GW3965 treatment led to a substantial reduction in lesion area. nih.govahajournals.org Similar significant reductions in lesion size were also observed in apolipoprotein E-deficient (apoE−/−) mice treated with the LXR agonist. nih.govahajournals.org These findings provide direct evidence for the atheroprotective effects of GW3965. nih.gov

Mouse Model Reduction in Lesion Area Reference
LDLR−/− (males)53% ahajournals.org
LDLR−/− (females)34% ahajournals.org
apoE−/− (males)47% ahajournals.org

Myocardial Ischemia Reperfusion

Preclinical studies have indicated that GW3965 may offer cardioprotective effects in the context of myocardial ischemia-reperfusion (I/R) injury. nih.gov This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically leading to further damage. nih.gov Treatment with GW3965 has been shown to reduce myocardial infarct size and improve contractile function following an I/R event. researchgate.net The mechanisms underlying this protection are multifaceted and involve the attenuation of oxidative and nitrative stress. nih.gov Specifically, GW3965 has been found to decrease the production of reactive oxygen species and inhibit the expression of gp91phox, a subunit of NADPH oxidase, in the ischemic/reperfused myocardium. nih.govahajournals.org Furthermore, LXR activation by GW3965 has been shown to reduce cardiomyocyte apoptosis in the affected heart tissue. nih.gov In diabetic mouse models, GW3965 treatment attenuated myocardial dysfunction and structural remodeling. nih.gov

Effect of GW3965 in Myocardial I/R Observed Outcome Reference
Myocardial Infarct SizeReduced researchgate.net
Contractile FunctionImproved researchgate.net
Oxidative/Nitrative StressAttenuated nih.govahajournals.org
Cardiomyocyte ApoptosisReduced nih.gov
Myocardial Dysfunction (in diabetic mice)Attenuated nih.gov

Hypertension and Angiotensin II Response

Research has also explored the role of GW3965 in modulating blood pressure and the vascular response to angiotensin II (Ang II), a potent vasoconstrictor that plays a key role in the pathophysiology of hypertension. nih.gov In studies using Sprague-Dawley rats, administration of GW3965 was found to blunt the pressor response to Ang II infusions. nih.gov This effect was significant at higher doses of Ang II and resulted in a reduction in the Ang II-mediated increases in mean arterial pressure, systolic blood pressure, and diastolic blood pressure. nih.gov The mechanism appears to involve a reduction in the expression of vascular Ang II receptors. nih.gov While basal blood pressure was not significantly altered, the attenuated response to Ang II suggests that LXR activation could affect vascular reactivity and potentially play a role in blood pressure regulation. nih.gov

Parameter Effect of GW3965 on Angiotensin II-Induced Response Reference
Mean Arterial Pressure (MAP)Blunted increase nih.gov
Systolic Blood Pressure (SBP)Blunted increase nih.gov
Diastolic Blood Pressure (DBP)Blunted increase nih.gov
Vascular Angiotensin II Receptor Gene ExpressionTrend toward decreased expression nih.gov

Platelet Aggregation and Calcium Mobilization

Preclinical studies have demonstrated that the LXR agonist GW3965 can modulate platelet function, suggesting a potential role as an antithrombotic agent. uni.lunih.gov The activation of LXR-β, which is present in human platelets, by GW3965 has been shown to inhibit platelet aggregation stimulated by various agonists. nih.gov This inhibitory effect is believed to occur through a nongenomic mechanism where GW3965 causes LXR to associate with signaling molecules near the collagen receptor GPVI, thereby diminishing platelet responses. uni.lunih.gov

A key step in platelet activation is the mobilization of intracellular calcium. Research indicates that GW3965 interferes with this process. In one study, a 20μM concentration of GW3965 was found to reduce calcium mobilization induced by collagen-related peptide (CRP) by approximately 50%. uni.lu The inhibitory effects of GW3965 on calcium release from internal stores suggest that LXR ligands can modulate signaling downstream of G protein-coupled receptors. uni.lu While lower concentrations (1 or 5 μM) of GW3965 show only minor inhibitory effects on fibrinogen binding and P-selectin exposure, higher concentrations (10 μM) more effectively reduce the levels of these molecules on the platelet surface. medchemexpress.com In vivo studies in mice have shown that GW3965 can reduce the size and stability of thrombi, reinforcing its potential as an antithrombotic target. uni.lunih.gov

Table 1: Effect of GW3965 on Platelet Function

ParameterEffect of GW3965Mechanism/ObservationSource
Platelet AggregationInhibitionModulates platelet aggregation stimulated by a range of agonists. nih.gov nih.gov
Calcium MobilizationInhibition20μM GW3965 reduced CRP-induced calcium mobilization by ~50%. uni.lu uni.lu
Thrombus Formation (in vivo)Reduced Size and StabilityDemonstrates antithrombotic effects in mouse models. uni.lu uni.lu
Fibrinogen Binding & P-selectin ExposureMinor inhibition at 1-5 μM, greater reduction at 10 μM.Concentration-dependent effect on platelet surface markers. medchemexpress.com medchemexpress.com

Cancer Research

GW3965 has demonstrated significant anti-cancer activity in a variety of preclinical models, primarily through the induction of apoptosis and inhibition of cell proliferation.

General Anti-proliferative and Pro-apoptotic Effects

Activation of LXR by GW3965 has been shown to have broad anti-proliferative and pro-apoptotic effects across several types of cancer. These effects have been observed in in vitro and in vivo models of breast, pancreatic, colon, lung, and glioblastoma cancers. uni.lu The compound works by altering cholesterol homeostasis within cancer cells, which are highly dependent on cholesterol for membrane synthesis and proliferation. researchgate.net GW3965 promotes tumor cell death by increasing the expression of the ABCA1 cholesterol efflux transporter and promoting the degradation of the low-density lipoprotein receptor (LDLR), thereby limiting intracellular cholesterol availability. nih.gov

Furthermore, GW3965 can synergistically enhance the anti-proliferative effect of other anti-cancer agents, such as BH3 mimetics. This combination promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2. uni.luresearchgate.net In some cancer cell lines, GW3965 upregulates the Suppressor of cytokine signaling 3 (SOCS3), which contributes to its anti-proliferative and pro-apoptotic actions. uni.lu

Mechanisms of Cell Cycle Arrest (G1/S phase)

A key mechanism behind the anti-proliferative effects of GW3965 is its ability to induce cell cycle arrest, primarily at the G1/S phase transition. uni.lu This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division. nih.govplos.org

In pancreatic cancer cells, treatment with GW3965 leads to a significant increase in the proportion of cells in the G1/G0 phase and a corresponding decrease in cells in the S/G2/M phases. nih.gov This arrest is mediated by targeting key regulatory pathways. For instance, GW3965 has been observed to induce cell cycle arrest by targeting the ATF4/TXNIP/REDD1/mTOR axis in pancreatic ductal adenocarcinoma (PDAC) cells. uni.lu In breast cancer, the mechanism involves the downregulation of the transcription factor E2F2, which is crucial for cell cycle progression. plos.org By reducing E2F2 expression, GW3965 decreases the transcription of genes required for DNA replication and cell cycle advancement. uni.luplos.org Similarly, in colon cancer research, GW3965 has been shown to reduce the expression of S-phase–associated kinase protein-2 (Skp2), another key regulator of the cell cycle. uni.lu

Specific Cancer Types

In PDAC cell lines such as BxPC-3, MIA-PaCa-2, and PANC-1, GW3965 demonstrates a dose-dependent suppression of cell growth and proliferation. nih.govplos.org The compound effectively blocks the colony-formation ability of these cells. plos.org Mechanistically, GW3965 induces cell cycle arrest at the G1 phase in PDAC cells. uni.lunih.gov This is achieved in part by downregulating the expression of critical proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Skp2. nih.govplos.org Furthermore, GW3965 inhibits the expression of proliferating cell nuclear antigen (PCNA), a key factor in DNA replication. uni.lu

Table 2: Effects of GW3965 on PDAC Cell Lines

Cell LineEffectKey Molecular Target/PathwaySource
BxPC-3, MIA-PaCa-2, PANC-1Inhibited cell proliferation and colony formationDose-dependent growth suppression. nih.govplos.org nih.govplos.org
BxPC-3, MIA-PaCa-2, PANC-1Induced G1/G0 cell cycle arrestIncreased percentage of cells in G1 phase. nih.gov nih.gov
BxPC-3, MIA-PaCa-2Downregulated EGFR and SKP2 protein levelsInhibition of key oncogenic proteins. nih.govplos.org nih.govplos.org
PDAC CellsInduced apoptosis and inhibited proliferationUpregulation of ATF4 and TXNIP; downregulation of p-S6K1. uni.lu uni.lu

GW3965 has shown efficacy in inhibiting the growth of both estrogen receptor (ER)-positive and ER-negative breast cancer cells. researchgate.netnih.gov In vivo studies using mouse models injected with human breast cancer cells demonstrated that treatment with GW3965 resulted in a significant reduction in tumor size. medchemexpress.com The anti-proliferative mechanism in breast cancer is linked to the disruption of the cell cycle. Microarray analysis has revealed that GW3965 downregulates the transcription factor E2F2, which plays a critical role in cell cycle regulation. plos.org This downregulation disrupts the progression from G1 to S phase. plos.org In basal-like breast cancer models, combining GW3965 with the chemotherapy drug carboplatin (B1684641) has been shown to enhance the inhibition of tumor proliferation. researchgate.net

Colon/Colorectal Cancer

Preclinical studies have demonstrated the potential of LXR activation in combating colorectal cancer. In human colorectal cancer cells, the activation of LXR by its ligand GW3965 has been shown to impede the G1 phase of the cell cycle, leading to cell cycle arrest. Furthermore, this activation triggers caspase-dependent apoptosis, a programmed cell death mechanism, and consequently slows the growth of xenograft tumors in animal models nih.gov.

In a study involving the human colorectal cancer cell line HT29, treatment with GW3965 led to a significant reduction in cell proliferation nih.gov. The mechanism of action in colon cancer cells involves LXRβ, which, upon activation, can promote a form of inflammatory cell death known as pyroptosis. This process is dependent on NLRP3 and caspase-1 and is initiated by the release of ATP through pannexin-1 channels nih.gov. The mislocalization of LXRβ to the cytoplasm in colon cancer cells, potentially due to an abnormal form of its binding partner Retinoid X Receptor α (RXRα), may contribute to this effect nih.gov. These findings suggest that LXR agonists like GW3965 could be developed as a therapeutic strategy for colorectal cancer nih.gov.

Cell LineEffect of GW3965Mechanism of Action
HT29Inhibited proliferation, induced apoptosisBlocked G1 phase of the cell cycle, induced caspase-dependent apoptosis.
Colon Cancer CellsInduced pyroptotic cell deathLXRβ-mediated activation of the pannexin-1/NLRP3/caspase-1 pathway.
Lung Cancer (NSCLC, Gefitinib (B1684475) Resistance)

In the context of non-small cell lung cancer (NSCLC), particularly in cases of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib, GW3965 has shown significant promise. Acquired resistance to gefitinib is often associated with the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties mdpi.com.

Preclinical studies have demonstrated that GW3965 can reverse gefitinib resistance. In gefitinib-resistant NSCLC cells (HCC827/GR), GW3965, in combination with gefitinib, significantly suppressed cell viability and induced apoptosis mdpi.comresearchgate.net. One of the key mechanisms is the inhibition of vimentin (B1176767), a marker of the mesenchymal phenotype. Combined treatment with GW3965 and gefitinib led to a decrease in vimentin expression, suggesting a reversal of the EMT phenotype mdpi.com.

Another identified mechanism involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway researchgate.netfrontiersin.org. The combination of GW3965 and gefitinib resulted in a dose-dependent downregulation of NF-κB in gefitinib-resistant cells researchgate.net. This synergistic action led to decreased cell proliferation and increased apoptosis, suggesting that GW3965 could be a valuable agent to overcome gefitinib resistance in NSCLC researchgate.netfrontiersin.org. Furthermore, the combination treatment was observed to induce cell cycle arrest in the S phase researchgate.net.

Cell LineKey FindingMechanism of Action
HCC827/GRReversal of gefitinib resistanceInhibition of vimentin expression, reversal of EMT.
HCC827/GR-8-2Overcame gefitinib resistance, induced apoptosis and cell cycle arrestInhibition of the NF-κB signaling pathway.
Blood Cancers (Acute Myeloid Leukemia, T-acute Lymphoblastic Leukemia)

The therapeutic potential of GW3965 has also been explored in hematological malignancies. In acute myeloid leukemia (AML), LXR agonists, in combination with retinoid X receptor (RXR) agonists like bexarotene (B63655), have been shown to induce potent differentiation and cytotoxicity in AML cell lines and primary human AML cells jcancer.org. This suggests a potential role for these agonists in the differentiation therapy of non-acute promyelocytic leukemia (APL) forms of AML jcancer.org. The combination of bexarotene and GW3965 was found to be effective, while the combination with a PPARγ agonist was not, highlighting the specificity of the RXR/LXR pathway in this context jcancer.org.

In T-acute lymphoblastic leukemia (T-ALL), activation of LXR by GW3965 in Jurkat and SupT1 cell lines led to a significant decrease in cell proliferation and colony-forming abilities, while increasing apoptosis rates nih.gov. The mechanism of action in these cells appears to be mediated through the suppressor of cytokine signaling-3 (SOCS3) pathway. GW3965 treatment resulted in a dramatic upregulation of the SOCS3 protein. Inhibition of SOCS3 abolished the anti-leukemic effects of LXR activation, indicating that LXR regulates leukemic cell fate and biological behavior via the SOCS3 pathway in T-ALL nih.gov.

Cancer TypeCell LinesEffect of GW3965Mechanism of Action
Acute Myeloid Leukemia (AML)AML cell lines, primary human AML cellsInduced differentiation and cytotoxicity (in combination with bexarotene).Activation of RXR/LXR-regulated gene expression.
T-acute Lymphoblastic Leukemia (T-ALL)Jurkat, SupT1Decreased proliferation, increased apoptosis.Upregulation of SOCS3 protein.
Glioblastoma (GBM)

Glioblastoma (GBM) is an aggressive brain tumor with limited treatment options. Preclinical research has identified the LXR pathway as a potential therapeutic target in GBM. The LXR agonist GW3965 has been shown to potently suppress GBM growth and induce apoptosis in a mouse model researchgate.net. The efficacy of GW3965 was found to be enhanced in GBM cells expressing the EGFRvIII mutation, a common alteration in this cancer researchgate.netnih.gov.

The mechanism of action of GW3965 in GBM involves the disruption of cholesterol homeostasis within the cancer cells. GW3965 promotes the degradation of the low-density lipoprotein receptor (LDLR) through the induction of the E3 ubiquitin ligase IDOL (Inducible Degrader Of the LDLR) researchgate.netnih.gov. This reduces the uptake of cholesterol by the tumor cells. Simultaneously, GW3965 increases the expression of the ABCA1 cholesterol efflux transporter, further depleting intracellular cholesterol researchgate.netnih.gov. This dual action on cholesterol metabolism leads to tumor cell death. In an in vivo model using U87/EGFRvIII cell xenografts, treatment with GW3965 resulted in a 59% inhibition of tumor growth and a 25-fold increase in GBM cell apoptosis researchgate.net.

Cell Line/ModelEffect of GW3965Mechanism of Action
U87, U87/EGFRvIIIPromoted cell death, inhibited growth.IDOL-mediated degradation of LDLR, increased ABCA1 expression, disruption of cholesterol homeostasis.
U87/EGFRvIII XenograftInhibited tumor growth by 59%, increased apoptosis 25-fold.Upregulation of ABCA1 and downregulation of LDLR.
Melanoma

While direct and extensive preclinical studies specifically investigating GW3965 in melanoma are not as widely published as for other cancers, the known functions of LXR agonists suggest a potential therapeutic role. LXR agonists are known to have anti-tumor activity in various solid tumors, including melanoma, by affecting cholesterol levels in tumor cells nih.gov. They achieve this by increasing the excretion of cholesterol via the ABCA1 transporter and decreasing its resorption by reducing the levels of the LDL receptor nih.gov.

In a broader context, LXR agonists like GW3965 have been shown to synergistically enhance the anti-proliferative effect of BH3 mimetics (a class of anti-cancer drugs) in solid tumors, including melanoma. This combination predominantly leads to apoptosis, and the effect can be rescued by the addition of exogenous cholesterol, highlighting the central role of cholesterol depletion in this therapeutic strategy nih.gov.

Gastric Cancer

In gastric cancer, the expression of LXR-β has been found to be decreased in tumor tissues compared to adjacent non-cancerous tissues researchgate.net. Preclinical studies on the human gastric cancer cell line SGC-7901 have shown that activation of LXRs by GW3965 can inhibit cell proliferation researchgate.net.

The anti-proliferative effect of GW3965 in SGC-7901 cells is mediated through the activating transcription factor 4 (ATF4). Treatment with GW3965 led to an upregulation of both ATF4 and ABCA1, a known LXR target gene. Importantly, the knockdown of ATF4 was able to reverse the anti-proliferative effect of GW3965, confirming the crucial role of ATF4 in this pathway researchgate.net. These findings suggest that the decreased expression of LXR-β in gastric cancer contributes to its pathology and that activating the remaining LXRs with agonists like GW3965 could be a viable therapeutic approach researchgate.net.

Cell LineEffect of GW3965Mechanism of Action
SGC-7901Inhibited proliferationUpregulation of ATF4 and ABCA1.
Prostate Cancer

The role of LXR activation by GW3965 in prostate cancer appears to be complex and context-dependent. Some studies suggest an anti-proliferative role, while others indicate a potential to enhance cell migration and invasion.

In the PC3 prostate cancer cell line, LXRα overexpression, particularly in combination with GW3965 treatment, led to a greater inhibition of colony-forming ability and a decrease in cell invasion compared to GW3965 alone. This combination also increased the expression of cell cycle inhibitors p21 and p27, the epithelial marker E-cadherin, and the apoptosis marker cleaved Caspase-3. Furthermore, a synergistic anti-tumor effect was observed in a PC3 xenograft model when GW3965 was combined with the EGFR inhibitor afatinib.

Conversely, another study found that LXR activation by GW3965 enhanced the migration and invasion properties of PC3 cells, which was associated with an increase in the mesenchymal marker Vimentin, suggesting a promotion of EMT mdpi.com. This effect was not observed in LNCaP and DU145 prostate cancer cell lines mdpi.com. These contrasting findings highlight the need for further research to elucidate the precise role of LXR signaling in different subtypes and stages of prostate cancer.

Cell LineEffect of GW3965Mechanism of Action
PC3Inhibited clone formation and invasion (with LXR-α overexpression), synergistic anti-tumor effect (with Afatinib).Increased p21, p27, E-cadherin, and cleaved Caspase-3.
PC3Enhanced migration and invasion.Increased accumulation of Vimentin, suggesting promotion of EMT.
LNCaP, DU145Little effect on invasion.Not specified.
Oral Squamous Cell Carcinoma

Based on a comprehensive review of the available preclinical research literature, there is currently a lack of specific studies investigating the direct effects of the Liver X Receptor (LXR) agonist GW3965 on oral squamous cell carcinoma (OSCC). While extensive research exists on various molecular pathways and preclinical models related to OSCC, the role of LXR activation by GW3965 in this specific malignancy has not been a significant focus of the studies identified nih.govnih.govnewswise.commdpi.comunich.it. Future research is required to determine if the mechanisms of action observed in other cancers could be relevant to the treatment of OSCC.

Hepatocellular Carcinoma (HCC)

Preclinical studies have demonstrated that the LXR agonist GW3965 exerts anti-tumor effects in hepatocellular carcinoma models. Activation of LXR by GW3965 has been shown to upregulate Suppressor of Cytokine Signaling 3 (SOCS3), which is crucial for cellular inflammation responses. This upregulation correlates with decreased cell proliferation, migration, and invasion, as well as an increase in apoptosis cancernetwork.com.

Furthermore, LXRα activation by GW3965 can downregulate the expression of Forkhead box protein M1 (FOXM1), a transcription factor that promotes HCC progression by regulating cell cycle genes. This downregulation leads to cell cycle arrest in HCC cells withpower.com. In multiple human HCC cell lines (Hep3B, Huh7, Hepa1-6, and PGM898), GW3965 alone did not significantly affect cell viability; however, when used in combination with sorafenib (B1663141), it produced a notable synergistic effect, leading to a 30%–50% reduction in cell viability compared to sorafenib treatment alone nih.gov. This suggests a role for GW3965 in sensitizing HCC cells to targeted therapies nih.govnih.gov.

HCC Cell LineTreatmentKey FindingSource
Generic HCC ModelsGW3965Upregulates SOCS3, leading to decreased proliferation, migration, and invasion. cancernetwork.com
Generic HCC ModelsGW3965Downregulates FOXM1, inducing cell cycle arrest. withpower.com
Hep3B, Huh7, Hepa1-6, PGM898GW3965 + SorafenibSynergistic effect; 30%–50% reduction in cell viability compared to sorafenib alone. nih.gov
MHCC97HGW3965 + SorafenibEnhanced suppression of cell growth. nih.gov

Tumor Microenvironment (TME) Modulation

GW3965 has been shown to modulate the tumor microenvironment (TME), primarily by affecting immune cell populations. A key mechanism is its ability to reduce the abundance of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immune responses. In preclinical models of non-small cell lung cancer, LXR agonists including GW3965 significantly decreased MDSC levels within the TME nih.gov. The depletion of these immunosuppressive cells subsequently led to the activation of cytotoxic T lymphocyte (CTL) and T-helper 1 (Th1) responses, creating a more favorable environment for tumor eradication nih.gov. Further research supports this by indicating that elevating ApoE levels through LXR activation suppresses the survival of MDSCs centerwatch.com.

Chemosensitization and Radiosensitization

Chemosensitization

GW3965 has demonstrated the ability to sensitize cancer cells to various chemotherapeutic agents. In studies on non-small cell lung cancer (NSCLC), GW3965 was found to re-sensitize gefitinib-resistant cells to treatment. This effect was achieved by synergistically suppressing cell viability and inducing apoptosis through the inhibition of the NF-κB signaling pathway. In basal-like breast cancer models, combination treatment with GW3965 and the platinum-based drug carboplatin was shown to inhibit tumor proliferation in vivo cancernetwork.com.

Radiosensitization

Preclinical research has established that LXR agonists, including GW3965, can act as radiosensitizing agents. In a murine model of NSCLC, GW3965 sensitized tumors to radiotherapy nih.gov. The underlying mechanism involves the modulation of the tumor microenvironment; LXR activation by GW3965 leads to a significant reduction in radiation-induced MDSC infiltration. By depleting these immunosuppressive cells, GW3965 helps to abrogate the immunosuppressive effects of radiotherapy, thereby enhancing its efficacy nih.gov.

Combination Therapies

The efficacy of GW3965 in combination with other therapeutic agents has been explored in several preclinical contexts.

Gefitinib : In gefitinib-resistant NSCLC cells, GW3965 acts as a chemosensitizer. When combined with gefitinib, it significantly suppresses cell viability and enhances apoptosis. The combination treatment leads to G1 phase cell cycle arrest and a marked increase in apoptosis compared to either agent used alone.

Carboplatin : In models of basal-like breast cancer, the combination of GW3965 with carboplatin has been shown to inhibit tumor proliferation in vivo cancernetwork.com. This suggests a synergistic relationship where LXR activation can enhance the cytotoxic effects of platinum-based chemotherapy.

Bexarotene : A review of the scientific literature did not yield preclinical studies specifically investigating the combination of GW3965 with bexarotene. While bexarotene has been studied in combination with other therapies like PUVA and chemotherapy for cutaneous T-cell lymphoma, its synergistic potential with GW3965 remains an area for future investigation cancernetwork.comnih.gov.

Combination AgentCancer ModelObserved Effect of CombinationSource
GefitinibGefitinib-Resistant NSCLCSignificantly suppressed cell viability and increased apoptosis by inhibiting the NF-κB pathway.
CarboplatinBasal-like Breast CancerInhibited tumor proliferation in vivo. cancernetwork.com
SorafenibHepatocellular Carcinoma (HCC)Enhanced anti-tumor effect, with a 30-50% greater reduction in cell viability. nih.gov

Inflammatory and Immune System Research

General Anti-inflammatory Effects in Macrophages and Other Cells

GW3965, as a synthetic LXR agonist, exhibits potent anti-inflammatory properties across various cell types, particularly in macrophages. LXR activation is known to antagonize the induction of numerous pro-inflammatory genes unich.it. In preclinical models, GW3965 treatment has been shown to significantly reduce serum levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

In studies using mouse peritoneal macrophages, GW3965 was effective at altering inflammatory responses induced by lipopolysaccharide (LPS). It substantially suppressed the secretion of the pro-inflammatory factors monocyte chemoattractant protein-1 (MCP-1) and TNFα nih.gov. Furthermore, GW3965 treatment can reduce inflammatory cell infiltration in tissues. However, the effect of LXR activation in human macrophages can be complex; while it reduces the activation of interferon-mediated genes, it may also promote the transcription of some NF-κB target genes like IL1B and IL12B newswise.com. LXR activation in monocytes can impair the acquisition of a fully anti-inflammatory profile during macrophage differentiation, suggesting a nuanced role in regulating human macrophage polarization unich.it.

Autoimmune Diseases (e.g., Collagen-Induced Arthritis)

GW3965 has shown significant therapeutic effects in preclinical models of autoimmune diseases, particularly in collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. nih.gov Studies in DBA/1 mice with CIA have demonstrated that oral administration of GW3965 can suppress the onset and progression of the disease. researchgate.net

Treatment with GW3965 significantly reduced the incidence of arthritis and attenuated both the clinical and histological severity of the condition compared to vehicle-treated controls. researchgate.netnih.gov A dose-dependent effect was observed, where higher doses of GW3965 resulted in a more pronounced reduction in arthritis incidence, by up to 50% in some cases. nih.gov Furthermore, GW3965 treatment led to a significant decrease in inflammatory cell infiltration and bone destruction within the joints. researchgate.net This protective effect is associated with a reduction in the production of inflammatory mediators in the joints and lower serum levels of pro-inflammatory cytokines. researchgate.netnih.gov These findings suggest that the activation of LXRs by GW3965 is an effective prophylactic strategy for suppressing synovitis and the subsequent joint destruction characteristic of rheumatoid arthritis. nih.gov

Table 1: Effect of GW3965 on Collagen-Induced Arthritis in Mice
ParameterVehicle Control GroupGW3965 Treatment GroupKey Findings
Arthritis Incidence100% by Day 27Significantly reduced (up to 50% reduction with higher doses)GW3965 suppresses the onset of arthritis. nih.gov
Arthritis Severity (Clinical Score)Progressed until Day 35Significantly attenuatedGW3965 lessens the clinical severity of the disease. researchgate.net
Histological DamageSevere cartilage erosion and bone destructionReduced inflammatory cell infiltration and bone destructionGW3965 protects joint structure from damage. researchgate.netnih.gov
Inflammatory MediatorsHigh levels in joints and serumSignificantly reduced production in a dose-dependent mannerThe therapeutic effect is mediated by reducing inflammation. nih.gov

Acute Lung Injury and Airway Remodeling

In the context of respiratory diseases, GW3965 has been investigated for its protective effects against acute lung injury (ALI). Research using a rat model of phosgene-induced ALI (P-ALI) demonstrated that pretreatment with GW3965 can effectively ameliorate structural and functional damage to lung tissue. nih.gov The compound activates LXRα, leading to a downregulation of pro-inflammatory cytokines and a reduction in apoptosis. nih.gov

The protective mechanism of GW3965 in ALI involves both anti-inflammatory and anti-oxidative stress effects. It was found to inhibit the activity of malondialdehyde, a marker of oxidative stress, while enhancing the activity of the antioxidant enzyme superoxide (B77818) dismutase. nih.govnih.gov These actions are believed to be associated with the modulation of the PI3K/Akt and NF-κB signaling pathways. nih.gov While research directly linking GW3965 to the reversal of established airway remodeling is less extensive, its potent anti-inflammatory properties are relevant. Airway remodeling in chronic conditions like asthma involves structural changes driven by chronic inflammation. uni.lu By inhibiting key inflammatory pathways, LXR activation may help mitigate the processes that lead to these structural changes. nih.gov

Atopic Dermatitis

Preclinical studies have also explored the utility of LXR agonists in treating atopic dermatitis (AD), a chronic inflammatory skin condition linked to epidermal barrier dysfunction. nih.gov In a murine model of AD, topical application of GW3965 was shown to have therapeutic effects. nih.gov The activation of LXRs is known to regulate the production of epidermal proteins and lipids, which are crucial for maintaining a healthy skin barrier. nih.gov In addition to its role in barrier function, GW3965 exhibits anti-inflammatory activity, which is beneficial in alleviating the inflammatory component of AD. nih.gov

While direct studies on GW3965 in human AD are limited, research on other LXR agonists has provided further support for this therapeutic approach. For instance, a randomized controlled trial of the topical LXR agonist VTP-38543 in patients with mild to moderate AD showed that the treatment was safe and led to significant improvements in epidermal barrier markers, such as increased mRNA expression of loricrin and filaggrin. plos.org This suggests that LXR activation is a viable strategy for improving skin barrier function in atopic dermatitis.

Neurobiology and Central Nervous System (CNS) Research

The role of LXRs in the CNS has made GW3965 a compound of interest for neurodegenerative diseases, particularly Alzheimer's Disease.

Alzheimer's Disease (AD) Pathology

LXR agonists like GW3965 are being investigated for their potential to modify AD pathology through multiple mechanisms, including effects on amyloid-beta clearance and synaptic function. researchgate.netnih.gov

LXRs regulate the expression of key genes involved in lipid transport and metabolism in the brain, including Apolipoprotein E (ApoE) and the ATP-Binding Cassette A1 (ABCA1) transporter. nih.govalzdiscovery.org These proteins play a critical role in the clearance of Aβ peptides. researchgate.net Preclinical studies have shown that treatment with GW3965 increases the expression of both ApoE and ABCA1 in the hippocampus and cerebral cortex of AD mouse models. nih.govalzdiscovery.org

However, the direct impact of this increased expression on Aβ plaque load has yielded varied results. Some studies report that despite improvements in cognitive and synaptic function, GW3965 treatment does not lead to a detectable reduction in amyloid load. nih.govalzdiscovery.org Other research suggests that LXR agonism can reduce amyloid plaque load and soluble Aβ levels. These discrepancies may be due to differences in the specific AD models used, the duration of treatment, or the dosage of the compound. nih.gov Nonetheless, the upregulation of the Aβ clearance machinery remains a key therapeutic mechanism. researchgate.net

A significant aspect of AD pathology is synaptic dysfunction and loss, which correlates strongly with cognitive decline. alzdiscovery.org GW3965 has demonstrated a neuroprotective effect at the synaptic level in several preclinical models. In-vitro studies using primary hippocampal cultures exposed to oligomeric amyloid-β (oAβ) have shown that GW3965 can prevent the loss of mature dendritic spines and a decrease in the number of synaptic contacts. nih.gov

Furthermore, GW3965 treatment was found to prevent oAβ-induced changes in the expression of crucial pre-synaptic (e.g., VGlut1, SYT1) and post-synaptic (e.g., SHANK2, NMDA) proteins. nih.gov In AD mouse models, GW3965 has been shown to rescue long-term potentiation (a measure of synaptic plasticity) in the hippocampus, which is typically disrupted by Aβ peptides. nih.govalzdiscovery.org This effect on synaptic function is dependent on protein synthesis and represents an alternative mechanism by which LXR agonists may exert therapeutic benefits, independent of significant plaque removal. nih.govalzdiscovery.org

Table 2: Effects of GW3965 on Alzheimer's Disease Pathology in Preclinical Models
Pathological FeatureEffect of GW3965 TreatmentUnderlying Mechanism
Aβ ClearanceIncreased expression of proteins involved in Aβ clearance. nih.govalzdiscovery.orgUpregulates ApoE and ABCA1 expression. researchgate.net
Aβ Aggregation / Plaque LoadVariable; some studies show no significant reduction, others report a decrease. nih.govalzdiscovery.orgEnhances clearance pathways, though impact on established plaques is debated. nih.gov
Synaptic DensityPrevents oAβ-induced decrease in dendritic spine density and synaptic contacts. nih.govModulates expression of pre- and post-synaptic proteins. nih.gov
Synaptic Function (Plasticity)Rescues hippocampus long-term synaptic plasticity disrupted by oAβ. nih.govalzdiscovery.orgThe effect is protein synthesis-dependent. nih.gov
Neuroinflammation (Astrogliosis, Microgliosis)

GW3965 has demonstrated significant anti-neuroinflammatory effects in various preclinical models by modulating the activation of glial cells, namely astrocytes and microglia. In a mouse model of Parkinson's disease, administration of GW3965 was found to reduce the activation of both microglia and astrocytes in the substantia nigra. pnas.org This inhibition of glial activation is believed to prevent the loss of dopaminergic neurons, a key pathological feature of the disease. pnas.org The presence of Liver X Receptor β (LXRβ), the target of GW3965, in glial cells supports the hypothesis that LXR agonists exert their neuroprotective effects by modulating neuroinflammation. pnas.org

Further evidence of GW3965's impact on neuroinflammation comes from studies on depression. In a mouse model of chronic unpredictable stress (CUS)-induced depression, GW3965 treatment suppressed microglial activation and neuroinflammation in hippocampal subregions. nih.govresearchgate.net Specifically, it reversed the CUS-induced increase in the number and density of activated microglia in the CA1, CA2/3, and dentate gyrus regions of the hippocampus. nih.gov The compound also modulated the morphology of microglia, reversing the stress-induced decrease in the endpoints of microglial branches and process length. nih.gov This regulation of microglial number, activation state, and morphology is suggested to be a crucial mechanism for the antidepressant effects of LXR agonists. nih.gov Additionally, GW3965 decreased the protein expression of pro-inflammatory factors while increasing anti-inflammatory factors in the hippocampus. nih.govresearchgate.net

Neuroinflammation is a common feature in various forms of neurological injury and disease. technologynetworks.com Activated microglia and astrocytes contribute to this process by releasing inflammatory mediators. technologynetworks.com The ability of GW3965 to attenuate these glial responses highlights its therapeutic potential for conditions with a significant neuroinflammatory component.

Tau Pathology

Preclinical research indicates that GW3965 can mitigate tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. In a study involving 9.5-month-old P301S/APOE4 mice, a model that develops tau pathology, treatment with the LXR agonist GW3965 was found to significantly reduce tau-related pathology. researchgate.net This reduction in tau pathology was accompanied by a decrease in neurodegeneration, synaptic loss, and behavioral deficits. researchgate.net

Cognitive Improvement

GW3965 has shown promise in preclinical studies for its ability to improve cognitive function in the context of neurological injury and disease. In a mouse model of mild repetitive traumatic brain injury (mrTBI), treatment with GW3965 improved cognitive recovery. nih.gov This beneficial effect on cognition was found to be partly dependent on apolipoprotein E (apoE). nih.gov

The cognitive benefits of LXR agonists like GW3965 are thought to be mediated through multiple mechanisms. In models of Alzheimer's disease, LXR activation has been shown to improve cognition. researchgate.net While some studies suggest this is linked to a reduction in amyloid-β (Aβ) aggregation, others indicate that cognitive improvements can occur even without a significant change in amyloid plaque load. researchgate.netalzdiscovery.org For instance, in aged APP/PS1 mice, an LXR agonist improved cognition without affecting amyloid plaques. alzdiscovery.org This suggests that LXR agonists may mediate cognitive enhancements through alternative pathways, such as modulating synaptic function and plasticity. researchgate.netresearchgate.net In vitro studies have shown that GW3965 can prevent synaptic deficits induced by Aβ exposure and rescue long-term synaptic plasticity in the hippocampus. researchgate.net

Stroke and Brain Injury (Ischemic and Hemorrhagic)

GW3965 has demonstrated significant therapeutic potential in preclinical models of both ischemic and hemorrhagic stroke, as well as traumatic brain injury.

In a model of intracerebral hemorrhage (ICH), GW3965 treatment reduced lesion volume, decreased white matter injury, and promoted the clearance of the hematoma. bmj.com Magnetic Resonance Imaging (MRI) results confirmed better lesion recovery with GW3965, which corresponded with improved functional recovery on the rotarod test. bmj.com

In the context of ischemic stroke, subacute treatment with GW3965 starting 24 hours after transient middle cerebral artery occlusion (MCAo) in mice led to significant improvements in functional outcome. nih.govahajournals.orgahajournals.org While the treatment did not reduce the initial lesion volume, it promoted neurorestorative processes. ahajournals.org Specifically, GW3965 increased synaptic protein expression, axonal density, angiogenesis (the formation of new blood vessels), and arteriogenesis (the remodeling of existing arteries) in the ischemic brain. nih.govahajournals.org These effects are believed to be mediated, at least in part, by an increase in Angiopoietin-1/Tie2 signaling, which plays a role in brain plasticity. nih.gov

Furthermore, in a rat model of global cerebral ischemia, GW3965 improved neuronal survivability in the CA1 region of the hippocampus. nih.gov Rats treated with GW3965 also showed a significant increase in spontaneous alternations in a T-maze test, indicating protection against the deterioration of working or short-term memory caused by the ischemic insult. nih.gov

In a model of mild repetitive traumatic brain injury, GW3965 treatment was shown to suppress axonal damage, a key pathological feature of TBI. nih.gov This protective effect on axons was found to be dependent on the presence of apolipoprotein E. nih.gov

ModelKey Findings with GW3965 Treatment
Intracerebral Hemorrhage (Hemorrhagic Stroke)Reduced lesion volume, decreased white matter injury, promoted hematoma clearance, improved functional recovery. bmj.com
Middle Cerebral Artery Occlusion (Ischemic Stroke)Improved functional outcome, increased synaptic protein expression, enhanced axonal density, promoted angiogenesis and arteriogenesis. nih.govahajournals.org
Global Cerebral IschemiaImproved neuronal survival in the hippocampus, protected against working memory deficits. nih.gov
Mild Repetitive Traumatic Brain InjurySuppressed axonal damage, improved cognitive recovery. nih.gov

Neurodegenerative Disorders

GW3965 has been investigated as a potential therapeutic agent for several neurodegenerative disorders, with promising results in preclinical models of Parkinson's disease and Alzheimer's disease.

In a mouse model of Parkinson's disease, GW3965 protected against the loss of dopaminergic neurons in the substantia nigra induced by the neurotoxin MPTP. pnas.org This neuroprotective effect was associated with a reduction in the activation of microglia and astrocytes, suggesting that GW3965's therapeutic benefit in this context is mediated by its anti-inflammatory properties. pnas.org

In the context of Alzheimer's disease, LXR agonists like GW3965 have been shown to reverse pathological and cognitive defects in murine models. nih.gov The mechanisms are multifaceted and include the regulation of Apolipoprotein E (ApoE) and ATP-Binding Cassette A1 (ABCA1), which are involved in cholesterol transport and amyloid-β (Aβ) clearance. nih.gov GW3965 also dampens neuroinflammation and reduces the levels of Aβ accumulation in the brain. nih.gov Beyond its effects on pathology, GW3965 has been shown to directly regulate synaptic function. In vitro studies using primary hippocampal cultures exposed to oligomeric Aβ revealed that GW3965 prevented the Aβ-induced decrease in the density of mature dendritic spines and the number of synaptic contacts. nih.gov It also prevented the Aβ-induced modulation of pre- and post-synaptic proteins and the activation of caspase-3, an enzyme involved in apoptosis. nih.gov These findings highlight the potential of GW3965 as a pharmacological strategy for Alzheimer's disease by preserving synaptic integrity. nih.gov

Oligodendrocyte Protection and Myelination

Preclinical studies have revealed a protective role for GW3965 on oligodendrocytes and the process of myelination, which is crucial for proper neuronal communication. Oligodendrocyte dysfunction is implicated in the pathogenesis of conditions like depression and white matter injury following stroke. nih.govnih.gov

In a mouse model of chronic unpredictable stress (CUS), which induces depressive-like behaviors, there was a significant decrease in the number of mature oligodendrocytes in the hippocampus. nih.gov Treatment with GW3965 for four weeks reversed this decrease, specifically in the CA3 region of the hippocampus. nih.gov Furthermore, GW3965 ameliorated the CUS-induced decrease in the expression of myelin basic protein (MBP), a key component of the myelin sheath, in the CA3 region. nih.gov These findings suggest that the improvement of oligodendrocyte maturation and the enhancement of myelination may be structural mechanisms underlying the antidepressant effects of LXR agonists. researchgate.netnih.gov

In the context of stroke, GW3965 treatment initiated 24 hours after middle cerebral artery occlusion was found to increase myelin density in the ischemic brain. nih.gov This suggests that GW3965 can promote remyelination and white matter repair following an ischemic insult, which may contribute to the observed improvements in functional outcome. nih.gov

Condition/ModelEffect of GW3965 on Oligodendrocytes and Myelination
Chronic Unpredictable Stress (Depression Model)Reversed the decrease in mature oligodendrocytes in the hippocampal CA3 region; Increased Myelin Basic Protein (MBP) expression. nih.gov
Ischemic Stroke (MCAo Model)Increased myelin density in the ischemic brain. nih.gov

Depressive Behaviors

GW3965 has demonstrated antidepressant-like effects in preclinical models of depression. nih.govresearchgate.netnih.gov In mice subjected to chronic unpredictable stress (CUS), a widely used model to induce depressive-like behaviors, treatment with GW3965 alleviated these behaviors as assessed by behavioral tests. nih.govnih.gov

The mechanisms underlying the antidepressant effects of GW3965 are linked to its ability to counteract stress-induced changes in the brain. For instance, GW3965 reversed the CUS-induced decrease in the expression of LXRα and LXRβ in the hippocampus. nih.gov A key aspect of its action is the suppression of neuroinflammation. The compound was found to decrease the expression of pro-inflammatory factors and increase anti-inflammatory factors in the hippocampus of CUS mice. nih.govresearchgate.net

Moreover, GW3965 modulates the number, activation state, and morphology of microglia in hippocampal subregions, which are closely associated with depression. nih.gov By reversing the stress-induced increases in microglial activation, GW3965 helps to restore a more homeostatic brain environment. nih.gov The stimulation of oligodendrocyte maturation and enhanced myelination by GW3965 may also contribute to its antidepressant effects. researchgate.netnih.gov

Metabolic Disease Research

GW3965 has been investigated for its role in regulating glucose metabolism. In a murine model of diet-induced obesity and insulin (B600854) resistance, treatment with GW3965 significantly improved glucose tolerance. Similarly, in db/db mice, a model for type 2 diabetes, GW3965 administration for 12 weeks markedly reversed the deterioration in glucose tolerance.

Furthermore, GW3965 has been shown to enhance insulin sensitivity. In ob/ob mice, another model of obesity and insulin resistance, LXR activation with GW3965 led to lower blood glucose levels and a significant improvement in whole-body insulin sensitivity. The homeostasis model assessment for insulin resistance (HOMA-IR) index was also significantly improved in db/db mice treated with GW3965.

The beneficial effects of GW3965 on glucose homeostasis are, in part, due to its actions in the liver and peripheral tissues. In the liver, LXR activation by GW3965 suppresses the gluconeogenic program. This is achieved through the downregulation of key enzymes involved in hepatic glucose production, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Concurrently, GW3965 induces the expression of glucokinase, a gene that promotes the utilization of glucose within the liver.

In peripheral tissues, particularly adipose tissue, GW3965 promotes glucose uptake. It achieves this by transcriptionally inducing the insulin-sensitive glucose transporter, GLUT4. Studies have shown that the GLUT4 promoter is a direct target of the LXR/retinoid X receptor (RXR) heterodimer. This effect on GLUT4 expression is lost in LXR null mice, confirming the LXR-dependent mechanism.

In the context of obesity, GW3965 has demonstrated significant effects on adipose tissue metabolism and inflammation. In ob/ob mice, treatment with GW3965 altered fat distribution, leading to a decrease in visceral fat and an increase in subcutaneous fat storage without changing the total body fat content.

GW3965 treatment also led to a reduction in immune cell infiltration into adipose tissue. In visceral fat, there was a notable decrease in the macrophage population, while in subcutaneous fat, the lymphocyte population was markedly reduced. This was accompanied by a decrease in the expression and secretion of proinflammatory markers from both fat depots. Furthermore, GW3965 differentially regulated the expression of genes involved in lipid metabolism in the two fat depots. The expression of genes involved in lipogenesis was significantly induced in subcutaneous fat, while the levels of lipolytic markers were increased in visceral fat and decreased in subcutaneous fat.

Table 3: Effects of GW3965 on Adipose Tissue in ob/ob Mice

Parameter Visceral Fat Subcutaneous Fat
Fat Mass Decreased Increased
Macrophage Infiltration Decreased No significant change
Lymphocyte Infiltration No change Markedly decreased
Proinflammatory Markers Decreased Decreased
Lipogenesis Gene Expression Not specified Significantly induced
Lipolytic Marker Levels Increased Decreased

In a preclinical model of diet-induced steatohepatitis, LXR activation by GW3965 has shown promise in preventing the progression from non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) diabetesjournals.org. In a study involving wild-type and genetically obese (Mc4r-/-) mice fed a Western diet, supplementation with GW3965 led to several beneficial metabolic changes diabetesjournals.org.

Treatment with GW3965 significantly decreased hepatic levels of triglycerides, cholesterol esters, and ceramides (B1148491) in the obese mice diabetesjournals.org. This was associated with a decreased expression of lipogenic factors. Conversely, the expression of genes involved in fatty acid β-oxidation was elevated diabetesjournals.org. These metabolic improvements were linked to a reduction in hepatic fibrosis and a decrease in the expression of genes related to the NF-κB pathway, as well as markers of inflammation, oxidative stress, and endoplasmic reticulum stress diabetesjournals.org. These findings suggest that LXR activation can improve the phenotype of genetically obese animals on a Western diet and inhibit the progression to NASH diabetesjournals.org.

Infectious Disease Research (e.g., Newcastle Disease Virus)

The synthetic Liver X Receptor (LXR) agonist, GW3965, has been investigated for its potential role in modulating host responses to infectious agents, with notable research focusing on the Newcastle Disease Virus (NDV). NDV is the causative agent of Newcastle disease, a contagious illness affecting numerous bird species, and is also explored for its oncolytic properties in cancer research. nih.govnih.gov Studies have demonstrated that GW3965 can inhibit the infection of NDV in avian cells. nih.govnih.gov

The mechanism of this inhibition is primarily linked to the compound's effect on cellular cholesterol homeostasis. nih.govnih.gov GW3965 activates LXRs, which in turn induces the expression of downstream genes like the ATP-binding cassette transporter A1 (ABCA1). nih.govnih.gov ABCA1 is a key regulator of cholesterol efflux from cells. Research has shown that NDV infection typically decreases the expression of ABCA1, leading to an accumulation of cholesterol within the host cell, which the virus utilizes for its life cycle. nih.govnih.gov Treatment with GW3965 counteracts this by restoring ABCA1 expression, preventing the perinuclear accumulation of cholesterol, and thereby inhibiting viral entry and replication. nih.govnih.gov When cholesterol was experimentally replenished in cells where its content had been reduced by ABCA1 overexpression, the inhibitory effect on NDV infection was reversed, confirming the critical role of cholesterol in the virus's propagation. nih.govnih.gov

Beyond its impact on lipid metabolism, GW3965 also modulates the host's inflammatory response to NDV infection. The compound was found to inhibit the activation of NF-κB, a key transcription factor in the inflammatory process. nih.gov This leads to a significant reduction in the upregulation of various proinflammatory cytokines that are typically induced by the viral infection. nih.govnih.gov

Table 1: Effects of GW3965 on Newcastle Disease Virus (NDV) Infection
ParameterEffect of NDV Infection AloneEffect of GW3965 Treatment During Infection
Viral Protein ExpressionIncreasedDecreased nih.gov
Viral Genomic RNA LevelIncreasedDecreased nih.gov
ABCA1 mRNA LevelDecreased nih.govnih.govRestored/Increased nih.gov
Cellular CholesterolAccumulated nih.govEfflux Promoted nih.govnih.gov
NF-κB ActivationIncreasedInhibited nih.gov
Proinflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)Upregulated nih.govReduced nih.gov

Intestinal Regeneration and Tumorigenesis

GW3965, through its activation of the Liver X Receptor (LXR), has been identified as a key modulator of the delicate balance between intestinal tissue repair and the development of cancer. aacrjournals.orgki.seresearchgate.net Research demonstrates that the LXR pathway plays a bidirectional role, promoting the regeneration of damaged intestinal epithelium while simultaneously suppressing tumorigenesis. ki.se

In the context of intestinal regeneration, studies using mouse models of intestinal damage, such as irradiation or dextran (B179266) sodium sulfate (B86663) (DSS) administration, have shown that treatment with GW3965 confers a tissue-protective effect. aacrjournals.orgki.sebioworld.com This protective action is attributed to an increase in the proliferation of intestinal stem cells (ISCs). aacrjournals.org Mechanistically, LXR activation by GW3965 induces the expression of Epidermal Growth Factor (EGF) family ligands, particularly amphiregulin (Areg), in the intestinal crypts. aacrjournals.orgresearchgate.net Amphiregulin, in turn, promotes the proliferation of crypt cells, facilitating tissue repair and leading to an improved histological outcome and increased villus length. aacrjournals.orgki.se This pro-regenerative effect is dependent on the enzyme CYP27A1, which produces the natural oxysterol ligands that activate LXR. aacrjournals.orgresearchgate.net Deletion of Cyp27a1 impairs regeneration, a defect that can be rescued by administering GW3965. aacrjournals.orgresearchgate.net

Conversely, while promoting regeneration, LXR activation via GW3965 actively suppresses intestinal tumorigenesis. ki.sebioworld.comresearchgate.net In preclinical models of colorectal cancer, such as the azoxymethane (B1215336) (AOM)/DSS model and the ApcMin/+ mouse model, feeding mice a diet supplemented with GW3965 resulted in a significant reduction in both the number and size of intestinal tumors. bioworld.comresearchgate.netnih.gov This anti-tumor effect is linked to several mechanisms. LXR activation has been shown to inhibit the G1 phase of the cell cycle and increase caspase-dependent apoptosis in human colorectal cancer cells. nih.gov Furthermore, GW3965 treatment modulates the tumor microenvironment by enhancing adaptive immune responses. aacrjournals.orgresearchgate.net RNA-sequencing analysis of colon tissue from GW3965-treated mice revealed the activation of an adaptive immune response, correlated with an increased presence of tertiary lymphoid structures (TLS) containing B cells and CD8+ T cells. aacrjournals.orgresearchgate.netresearchgate.net The anti-tumor effects of LXR activation were found to be dependent on this adaptive immune response. researchgate.net

Table 2: Dual Role of GW3965 in Intestinal Homeostasis
ProcessKey Findings with GW3965 TreatmentAssociated Mechanisms
Intestinal Regeneration Enhanced crypt cell proliferation. ki.se Reduced histopathological score after damage. bioworld.com Increased villus length. aacrjournals.orgInduction of amphiregulin (Areg) expression. aacrjournals.orgresearchgate.net Increased intestinal stem cell (ISC) proliferation. aacrjournals.org
Intestinal Tumorigenesis Reduced tumor number and size in AOM/DSS and ApcMin/+ models. bioworld.comresearchgate.netnih.gov Slowed growth of xenograft tumors. nih.govEnhanced anti-tumor adaptive immunity. aacrjournals.orgresearchgate.net Increased formation of tertiary lymphoid structures (TLS). aacrjournals.orgresearchgate.net Induction of apoptosis and cell cycle arrest in cancer cells. nih.gov

Experimental Models and Methodologies

In Vitro Cellular Models

In vitro studies using cultured cells represent a fundamental approach to investigate the direct cellular and molecular effects of GW3965. These models allow for controlled experimental conditions to dissect specific pathways and responses to LXR activation.

Macrophage cell lines are crucial for studying the role of LXRs in inflammation, lipid metabolism, and atherosclerosis. GW3965 has been extensively used in various macrophage models to understand its impact on these processes.

In the murine macrophage-like cell line RAW264.7 , GW3965 has been shown to modulate inflammatory responses and lipid handling. For instance, studies have demonstrated that GW3965 can suppress the formation of foam cells, which are a hallmark of atherosclerosis. In one study, treatment with 2 μM GW3965 for 24 hours significantly inhibited lipid droplet accumulation in RAW264.7 cells that were stimulated with lipopolysaccharide (LPS) and low-density lipoprotein (LDL) researchgate.net. Furthermore, nanoparticles encapsulating GW3965 have been shown to be effectively internalized by RAW264.7 cells, leading to the regulation of LXR target genes pnas.org.

The J774 murine macrophage cell line has also been a valuable tool. In studies of reverse cholesterol transport (RCT), a process critical for the removal of excess cholesterol from peripheral tissues, J774 macrophages have been used to trace the movement of cholesterol. In these experiments, J774 cells are labeled with [³H]-cholesterol and then injected into mice to track the fecal excretion of the labeled sterol, a key step in RCT.

Research involving human peritoneal macrophages has provided direct evidence of the effects of GW3965 in human cells. In these primary cells, GW3965 has been shown to be more effective than endogenous LXR ligands, such as those induced by acetylated LDL, in upregulating the expression of the ATP-binding cassette transporter A1 (ABCA1) plos.org. ABCA1 is a critical protein for cholesterol efflux to apolipoprotein A-I, the first step in RCT. This highlights the therapeutic potential of synthetic LXR agonists in promoting cholesterol removal from human macrophages.

Table 1: Effects of GW3965 on Macrophage Cell Lines

Cell LineExperimental FocusKey Findings with GW3965Reference
RAW264.7Inflammation and Foam Cell FormationInhibited lipid droplet accumulation induced by LPS and LDL. researchgate.net
J774Reverse Cholesterol TransportUsed as a source of cholesterol-loaded macrophages to study RCT in vivo.
Human Peritoneal MacrophagesCholesterol EffluxMore potent than acetylated LDL in inducing ABCA1 expression. plos.org

The anti-proliferative and pro-apoptotic effects of GW3965 have been investigated in a variety of cancer cell lines, suggesting a potential role for LXR agonists in oncology.

In Pancreatic Ductal Adenocarcinoma (PDAC) cell lines such as BxPC-3, Mia-PaCa-2, and PANC-1, GW3965 has been shown to inhibit cell proliferation in a dose-dependent manner. It also effectively blocks the ability of these cells to form colonies nih.govahajournals.org. Microarray analysis of these cell lines treated with GW3965 revealed both common and cell-line-specific changes in gene expression, with pathways related to cell cycle and DNA replication being significantly downregulated frontiersin.org.

The effects of GW3965 have also been explored in breast cancer cell lines. In both estrogen receptor-positive (T47D) and triple-negative (MDA-MB-231, MDA-MB-468) breast cancer cells, GW3965 treatment led to a dose-dependent decrease in cell proliferation jci.org. Microarray analysis of breast cancer cell lines treated with GW3965 identified a common set of downregulated genes enriched for E2F transcription factor binding sites, suggesting a mechanism involving the disruption of cell cycle progression nih.gov.

In the context of non-small cell lung cancer (NSCLC) , GW3965 has been shown to re-sensitize gefitinib-resistant HCC827/GR-8-2 cells to gefitinib (B1684475) treatment. This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway nih.gov. This suggests a potential application for LXR agonists in overcoming acquired resistance to targeted therapies in lung cancer.

Studies on glioblastoma (GBM) have revealed that GW3965 can promote cancer cell death. In U87 and U87/EGFRvIII glioblastoma cell lines, GW3965 treatment reduced cell viability and induced apoptosis nih.gov. The mechanism involves the upregulation of the cholesterol transporter ABCA1 and the E3 ubiquitin ligase IDOL, leading to reduced levels of the low-density lipoprotein receptor (LDLR) pnas.orgresearchgate.net.

Table 2: Effects of GW3965 on Cancer Cell Lines

Cancer TypeCell Line(s)Key Findings with GW3965Reference
Pancreatic (PDAC)BxPC-3, Mia-PaCa-2, PANC-1Inhibited cell proliferation and colony formation. nih.govahajournals.org
BreastT47D, MDA-MB-231, MDA-MB-468Decreased cell proliferation in a dose-dependent manner. jci.org
Lung (NSCLC)HCC827/GR-8-2Re-sensitized gefitinib-resistant cells to treatment by inhibiting NF-κB. nih.gov
GlioblastomaU87, U87/EGFRvIIIPromoted cell death by upregulating ABCA1 and IDOL, and reducing LDLR. pnas.orgnih.govresearchgate.net

The neuroprotective properties of GW3965 have been examined in neuronal cell models, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

In primary hippocampal neurons , GW3965 has been shown to protect against the synaptic deficits induced by exposure to oligomeric amyloid-β (oAβ) researchgate.netnih.gov. Treatment with GW3965 prevented the oAβ-induced reduction in the density of mature dendritic spines and the number of synaptic contacts. This neuroprotective effect was found to be dependent on protein synthesis researchgate.net.

The human neuroblastoma cell line SH-SY5Y is another widely used model in neurodegeneration research. While direct studies on GW3965 in SH-SY5Y cells in the search results are limited, this cell line is extensively used to study pathways relevant to LXR signaling, such as oxidative stress and apoptosis, which are known to be modulated by LXR agonists in other neuronal contexts.

The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism. In differentiated 3T3-L1 adipocytes, GW3965 has been shown to inhibit the decrease of lipid accumulation that is mediated by LXRα koreascience.kr. This effect is, in part, due to the ability of the testicular orphan nuclear receptor 4 (TR4) to suppress LXRα transcriptional activity, thereby blocking the suppressive effect of GW3965 on the expression of perilipin, a protein that coats lipid droplets koreascience.kr. Furthermore, treatment of 3T3-L1 adipocytes with GW3965 has been found to upregulate glycerol release researchgate.net.

Reporter gene assays are a fundamental tool for studying the activity of nuclear receptors like LXRs. These assays typically involve co-transfecting cells, such as Human Embryonic Kidney 293 (HEK293) cells, with an expression vector for the LXR protein and a reporter plasmid containing a luciferase gene under the control of LXR response elements (LXREs).

In such assays, GW3965 has been consistently shown to be a potent activator of both LXRα and LXRβ. For example, in HEK293 cells, GW3965 activated a luciferase reporter gene containing LXREs in a dose-dependent manner nih.gov. These assays are crucial for determining the potency and selectivity of LXR ligands and for screening new compounds.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of GW3965 and its therapeutic potential in complex diseases. These models have provided crucial evidence for the roles of LXRs in atherosclerosis, cancer, and neurodegeneration.

In the field of atherosclerosis , GW3965 has been tested in various mouse models, including low-density lipoprotein receptor-deficient (LDLR-/-) and apolipoprotein E-deficient (ApoE-/-) mice. Chronic administration of GW3965 to these mice on a high-fat diet significantly reduced the development of atherosclerotic lesions pnas.orgresearchgate.net. For instance, in LDLR-/- mice, GW3965 reduced lesion area by 53% in males and 34% in females researchgate.net. This anti-atherogenic effect is attributed to the ability of GW3965 to induce the expression of ABCA1 and ABCG1 in the aortas of these mice, promoting cholesterol efflux from macrophages within the lesions pnas.org.

In cancer research, xenograft models have been used to evaluate the anti-tumor efficacy of GW3965. In a glioblastoma model where U87/EGFRvIII cells were implanted subcutaneously in mice, daily oral administration of GW3965 (40 mg/kg) for 12 days resulted in a 59% inhibition of tumor growth and a 25-fold increase in apoptosis within the tumor nih.gov.

The therapeutic potential of GW3965 in neurodegenerative conditions has also been investigated in animal models. In a mouse model of mild repetitive traumatic brain injury (mrTBI), treatment with GW3965 improved cognitive recovery and suppressed axonal damage in an ApoE-dependent manner plos.org. The compound was also shown to suppress the injury-induced increase in soluble amyloid-β levels plos.org. In a mouse model of stroke, GW3965 treatment improved functional outcome and increased synaptic protein expression and angiogenesis in the ischemic brain ahajournals.org. Furthermore, in a mouse model of depression, GW3965 was found to alleviate depressive-like behaviors and suppress microglial activation and neuroinflammation in the hippocampus researchgate.net.

Table 3: Effects of GW3965 in In Vivo Animal Models

Disease ModelAnimal ModelKey Findings with GW3965Reference
AtherosclerosisLDLR-/- and ApoE-/- miceSignificantly reduced atherosclerotic lesion formation. pnas.orgresearchgate.net
GlioblastomaSubcutaneous U87/EGFRvIII xenograftInhibited tumor growth and induced apoptosis. nih.gov
Traumatic Brain InjuryMild repetitive TBI mouse modelImproved cognitive recovery and suppressed axonal damage. plos.org
StrokeMouse model of middle cerebral artery occlusionImproved functional outcome and promoted brain plasticity. ahajournals.org
DepressionMouse depression modelAlleviated depressive-like behaviors and neuroinflammation. researchgate.net

Atherosclerosis Models (e.g., LDLR−/− mice, apoE−/− mice)

GW3965 has demonstrated significant anti-atherogenic properties in widely used mouse models of atherosclerosis, primarily the Low-Density Lipoprotein Receptor knockout (LDLR−/−) and Apolipoprotein E knockout (apoE−/−) mice. These models, when fed a high-fat diet, develop atherosclerotic lesions that mimic aspects of human disease.

In LDLR−/− mice, chronic administration of GW3965 resulted in a notable reduction in the area of atherosclerotic lesions. nih.gov Specifically, male LDLR−/− mice treated with the compound showed a 53% decrease in lesion area, while females exhibited a 34% reduction. nih.govbmrat.org This atheroprotective effect was associated with modest reductions in total cholesterol levels. nih.gov Further studies in LDLR−/− mice revealed that the therapeutic benefit might also stem from the secretome of early outgrowth cells (EOCs) treated with GW3965. mdpi.commdpi.com When these treated EOCs or their conditioned media were injected into atherosclerosis-prone LDLR−/− mice, a reduction in aortic sinus plaque burden was observed. mdpi.commdpi.com

Similar potent anti-atherogenic activity was observed in apoE−/− mice. nih.govbmrat.org Treatment with GW3965 led to a 47% reduction in lesion area in male apoE−/− mice. nih.govbmrat.org Interestingly, in this model, the reduction in atherosclerosis occurred without significant changes in total cholesterol or HDL cholesterol levels, although a mild increase in triglycerides was noted. nih.gov The mechanism in these models is partly attributed to the induction of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1, in the aortas of the hyperlipidemic mice. nih.govbmrat.org This suggests that GW3965 may directly promote cholesterol efflux from macrophages within the vessel wall, a key process in preventing plaque formation. nih.gov Another study in APOE*3Leiden mice, another model for atherosclerosis, confirmed that GW3965 reduced atherosclerosis, which was associated with decreased levels of plasma cytokines and reduced monocyte adherence. nih.gov

Table 1: Effects of GW3965 in Atherosclerosis Mouse Models

Model Key Findings Reference
LDLR−/− Mice Reduced atherosclerotic lesion area by 53% in males and 34% in females. nih.govbmrat.org
Conditioned media from GW3965-treated EOCs reduced aortic sinus plaque burden. mdpi.commdpi.com
apoE−/− Mice Reduced atherosclerotic lesion area by 47% in males. nih.govbmrat.org
Induced expression of ABCA1 and ABCG1 in the aorta. nih.gov
Reduced levels of inflammatory cytokines and NF-κB p65. nih.gov
APOE*3Leiden Mice Reduced lesion area by 74% and lesion number by 38%. nih.gov

Cancer Xenograft Models

The application of GW3965 has been explored in cancer xenograft models, where human cancer cells are subcutaneously injected into immunodeficient mice to form tumors. nih.gov In a study utilizing pancreatic cancer cell lines MIA PaCa-2 and BXPC3, GW3965 treatment suppressed the growth of xenograft tumors in vivo. researchgate.net Monitoring of tumor size throughout the treatment period showed a significant reduction in the GW3965-treated groups compared to the control groups. researchgate.net At the end of the study, the isolated tumors from the treated mice were also significantly smaller and weighed less. researchgate.net The antitumor activity in these models was linked to the induction of cell cycle arrest. researchgate.net

Table 2: Effects of GW3965 in Pancreatic Cancer Xenograft Models

Cell Line Key Findings Reference
MIA PaCa-2 Suppressed xenograft tumor growth. researchgate.net
Reduced final tumor size and weight. researchgate.net
BXPC3 Suppressed xenograft tumor growth. researchgate.net

Inflammatory Disease Models (e.g., Collagen-Induced Arthritis mice, LPS-induced inflammation, Ovalbumin-sensitized asthma models)

GW3965 has been investigated in several models of inflammatory diseases, demonstrating its potential to modulate inflammatory responses.

In the Collagen-Induced Arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis, GW3965 treatment significantly suppressed the incidence and severity of arthritis. researchgate.netfrontiersin.orgresearchgate.net Compared to vehicle-treated mice, those receiving GW3965 showed attenuated clinical and histological severity of the disease. researchgate.netfrontiersin.orgresearchgate.net The treatment led to a reduction in inflammatory cell infiltration and bone destruction in the joints. researchgate.net Furthermore, GW3965 treatment was associated with a dose-dependent reduction in the production of inflammatory mediators within the joints and lower serum levels of pro-inflammatory cytokines. researchgate.netfrontiersin.org

In models of LPS-induced inflammation , which mimic systemic inflammation caused by bacterial endotoxins, GW3965 has shown protective effects. In a rat model of endotoxemia, low doses of GW3965 significantly attenuated the increase in plasma levels of liver injury markers and inflammatory mediators like TNF-alpha. nih.gov Studies in primary cultures of rat Kupffer cells (liver macrophages) showed that GW3965 attenuated both secreted and cell-associated levels of TNF-alpha. nih.gov In a mouse model of LPS-induced inflammatory bone loss, GW3965 administration protected against the loss of bone mineral density and bone microarchitecture deterioration.

No specific research findings were available for the effects of GW3965 in Ovalbumin-sensitized asthma models .

Table 3: Effects of GW3965 in Inflammatory Disease Models

Model Key Findings Reference
Collagen-Induced Arthritis (CIA) Mice Reduced arthritis incidence and severity. researchgate.netfrontiersin.orgresearchgate.net
Attenuated clinical and histological joint damage. researchgate.netfrontiersin.orgresearchgate.net
Reduced inflammatory mediator production and serum pro-inflammatory cytokines. researchgate.netfrontiersin.org
LPS-Induced Inflammation (Rats) Attenuated increases in plasma liver injury markers and TNF-alpha. nih.gov

| LPS-Induced Bone Loss (Mice) | Protected against loss of bone mineral density and trabecular number. | |

Neurodegenerative Disease Models (e.g., AD mouse models like 3xTg mice, APP/PS1 mice)

The potential neuroprotective effects of GW3965 have been studied in transgenic mouse models of Alzheimer's disease (AD), which develop key pathological features of the human condition, such as amyloid-beta (Aβ) plaques and tau pathology.

In APP/PS1 mouse models , another common model of AD, the activation of LXR by agonists like GW3965 has been shown to exert beneficial effects by elevating levels of ApoE and ABCA1, reducing the expression of proinflammatory genes, and decreasing Aβ aggregation, ultimately ameliorating memory impairment. Genetic loss of LXRs in these mice results in an increased amyloid plaque burden, highlighting the importance of this signaling pathway.

Table 4: Effects of GW3965 in Alzheimer's Disease Mouse Models

Model Key Findings Reference
3xTg-AD Mice Rescued cognitive deficits and long-term synaptic plasticity.
Increased expression of ApoE and ABCA1 in the hippocampus and cortex.
Reduced astrogliosis and increased neurogenesis.
Partially restored microvascular architecture.
APP/PS1 Mice Ameliorated memory impairment.
Elevated levels of ApoE and ABCA1.

Stroke Models (e.g., Middle Cerebral Artery Occlusion (MCAO) rats, Intracerebral Hemorrhage (ICH) mice)

The therapeutic potential of GW3965 has also been assessed in rodent models of stroke, which aim to replicate the ischemic or hemorrhagic brain damage seen in humans.

In the Middle Cerebral Artery Occlusion (MCAO) model in mice, which mimics ischemic stroke, treatment with GW3965 starting 24 hours after the event significantly improved functional outcome. The treated mice showed increased synaptic protein expression, axonal density, angiogenesis, and arteriogenesis in the ischemic brain. These neurorestorative effects may be linked to an increase in Angiopoietin-1/Tie2 signaling activity.

In a mouse model of Intracerebral Hemorrhage (ICH) , where bleeding occurs directly into the brain tissue, GW3965 treatment reduced lesion volume and white matter injury, and promoted the clearance of the hematoma. Treated mice exhibited an upregulation of LXR downstream genes, including ABCA1 and Apolipoprotein E. The treatment also appeared to shift microglia/macrophages from a proinflammatory to a regulatory phenotype and resulted in fewer cholesterol crystal-laden phagocytes. Furthermore, LXR activation increased the number of oligodendrocyte precursor cells and mature oligodendrocytes, as well as neural stem cells, in the peri-hematomal regions.

Table 5: Effects of GW3965 in Stroke Models

Model Key Findings Reference
MCAO Mice (Ischemic Stroke) Improved functional outcome.
Increased synaptic protein expression, axonal density, angiogenesis, and arteriogenesis.
ICH Mice (Hemorrhagic Stroke) Reduced lesion volume and white matter injury.
Promoted hematoma clearance.
Upregulated ABCA1 and ApoE expression.

Metabolic Disease Models (e.g., Diet-induced obesity and insulin (B600854) resistance mice, Mc4r−/− mice)

GW3965 has been studied in mouse models of obesity and metabolic dysfunction to understand its impact on lipid metabolism, fat distribution, and inflammation.

In Melanocortin-4 receptor knockout (Mc4r−/−) mice , a genetic model of obesity, supplementation with GW3965 significantly decreased body mass, which correlated with a reduction in subcutaneous fat. The treatment also greatly improved glucose homeostasis in these mice. LXR activation led to a significant decrease in hepatic triglycerides, cholesterol esters, and ceramides (B1148491), accompanied by decreased expression of lipogenic factors. These metabolic improvements were linked to a decrease in hepatic fibrosis and the expression of genes related to inflammation and cellular stress.

Table 6: Effects of GW3965 in Metabolic Disease Models

Model Key Findings Reference
Diet-Induced Obesity Mice Delayed the progression of Western diet-induced allodynia.
ob/ob Mice Decreased visceral fat and increased subcutaneous fat.
Reduced immune cell infiltration and proinflammatory markers in adipose tissue.
Mc4r−/− Mice Decreased body mass and subcutaneous fat.
Improved glucose homeostasis.

Chronic Unpredictable Mild Stress (CUMS) mice (depression model)

The Chronic Unpredictable Mild Stress (CUMS) model is a widely used paradigm to induce depression-like behaviors in rodents, such as anhedonia. researchgate.net Despite a thorough review of available research, no specific studies were identified that investigated the effects of the chemical compound GW3965 in the CUMS mouse model of depression.

Genetically Modified Animal Models

Genetically modified animal models have been indispensable in elucidating the LXR-dependent mechanisms of GW3965 and in differentiating the specific roles of LXR isoforms.

LXR null mice (LXRα,β−/−): Studies utilizing mice with a complete deficiency in both LXRα and LXRβ (LXRα,β−/−) have been fundamental in confirming that the therapeutic effects of GW3965 are mediated directly through LXR activation. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a condition mimicking multiple sclerosis, treatment with GW3965 reduced disease severity and inflammation in wild-type mice, but this protective effect was absent in LXR null mice. bmj.com This demonstrates a clear LXR-dependent mechanism of action. bmj.com Similarly, the ability of GW3965 to promote macrophage reverse cholesterol transport (mRCT) was significantly blunted when using macrophages from LXRα/β knockout mice, highlighting the importance of macrophage LXR in this process. researchgate.net Furthermore, research on energy expenditure showed that LXRαβ−/− mice have higher caloric intake and differing lipid oxidation rates compared to wild-type mice, and chronic GW3965 treatment in wild-type mice produced distinct metabolic changes, further delineating the role of LXRs in systemic metabolism.

LXRα−/− and LXRβ−/− mice: To dissect the individual contributions of the two LXR isoforms, researchers have used mice lacking either LXRα or LXRβ. In models of atherosclerosis, treating mice that lacked LXRα but still expressed LXRβ (LXRα−/−) with GW3965 still resulted in a significant reduction in atherosclerotic lesion area. This finding suggests that activation of LXRβ alone is sufficient to confer atheroprotective effects. In a mouse model of Parkinson's disease, mice deficient in LXRβ (LXRβ−/−) showed increased susceptibility to the neurotoxin MPTP, experiencing a greater loss of dopaminergic neurons compared to wild-type mice. Conversely, treating MPTP-intoxicated wild-type mice with GW3965 attenuated neuronal loss and reduced neuroinflammation, pointing to a critical neuroprotective role for the LXRβ pathway.

Table 1: Summary of GW3965 Studies in LXR Genetically Modified Mice

Mouse Model Key Area of Study Major Finding with GW3965
LXRα,β−/− (Double Knockout) Autoimmune Disease (EAE) Ameliorating effects of GW3965 were abolished, confirming LXR-dependent action. bmj.com
LXRα,β−/− Macrophages Cholesterol Transport GW3965's ability to promote cholesterol efflux was significantly attenuated. researchgate.net
LXRα−/− (on apoE−/− background) Atherosclerosis GW3965 treatment still significantly reduced atherosclerotic lesions.
LXRβ−/− Neurodegeneration (Parkinson's Model) LXRβ deficiency increased susceptibility to neurotoxin; GW3965 was protective in wild-type mice.

CX3CR1CreER:Rosa26iDTR mice: This sophisticated mouse model allows for the conditional depletion of microglia and macrophages (M/M), which are cells expressing the CX3CR1 receptor. This system has been used to investigate the role of these specific immune cells in the therapeutic action of GW3965. In a study of intracerebral hemorrhage (ICH), the beneficial effects of GW3965—including reduced lesion volume, enhanced hematoma clearance, and improved functional recovery—were completely abrogated when microglia and macrophages were depleted using this model. nih.gov This result provides direct evidence that the neuroprotective and regenerative effects of GW3965 following brain injury are critically dependent on the presence and activity of microglia and macrophages. nih.gov

Advanced Drug Delivery Systems

To overcome limitations associated with systemic LXR activation, such as potential hepatic side effects, advanced drug delivery systems have been developed to target GW3965 to specific tissues and cells.

Nanoparticle Encapsulation (e.g., PLGA-b-PEG NPs)

One of the most promising strategies involves the encapsulation of GW3965 into nanoparticles (NPs) constructed from biodegradable polymers. Specifically, NPs made from a diblock copolymer of poly(lactide-co-glycolide) and poly(ethylene glycol) (PLGA-b-PEG) have been extensively studied.

These nanoparticles are engineered to encapsulate the hydrophobic GW3965 within a PLGA core, while the hydrophilic PEG "corona" provides stability in circulation and helps the nanoparticles evade the immune system. nih.gov This formulation allows for controlled drug release; one study showed that approximately 20.7% of the encapsulated GW3965 was released within the first 6 hours, followed by a more sustained, slower release. researchgate.net

The primary advantage of this approach is the ability to target GW3965 to macrophages within atherosclerotic plaques. In mouse models of atherosclerosis, intravenously injected PLGA-b-PEG NPs containing GW3965 were significantly more effective than the free drug at inducing LXR target genes and suppressing inflammatory factors in plaque macrophages. researchgate.net Crucially, this targeted delivery approach successfully inhibited the development of atherosclerosis without causing the adverse hepatic steatosis (fatty liver) often associated with systemic LXR agonists. researchgate.net

Table 2: Characteristics of GW3965-Loaded PLGA-b-PEG Nanoparticles

Parameter Description Finding
Core Material Biodegradable polymer for drug encapsulation. Poly(lactide-co-glycolide) (PLGA) nih.govresearchgate.net
Corona Material Hydrophilic polymer for stability and "stealth" properties. Poly(ethylene glycol) (PEG) nih.govresearchgate.net
Formulation Method Technique used to create the nanoparticles. Single emulsion solvent evaporation or nanoprecipitation. nih.govresearchgate.net
Release Profile Pattern of drug release over time. Biphasic: Initial rapid release (20.7% in 6h) followed by sustained release. researchgate.net
Therapeutic Advantage Key benefit over systemic administration. Inhibits atherosclerosis while avoiding hepatic steatosis and hypertriglyceridemia. researchgate.net

Proteolysis-Targeting Chimeras (PROTACs) Development

As an alternative to LXR activation, a novel strategy has emerged that uses GW3965 as a targeting ligand to induce the degradation of LXR proteins. This is achieved through the design of Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a bifunctional molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This chimeric molecule brings the target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Researchers have successfully developed a GW3965-based PROTAC designed to degrade LXRβ. nih.gov This molecule, named GW3965-PEG5-VH032 , consists of the LXR agonist GW3965 linked via a polyethylene glycol (PEG) chain of a specific length (PEG5) to VH032, a ligand for the Von Hippel-Lindau (VHL) E3 ligase. nih.gov

In studies using human hepatoma cells, GW3965-PEG5-VH032 was shown to effectively induce the degradation of the LXRβ protein. nih.gov This degradation was confirmed to be dependent on the ubiquitin-proteasome system and required the VHL E3 ligase. nih.gov This approach represents a complementary strategy to LXR inhibition, providing a chemical tool to specifically deplete LXRβ levels and study the consequences, potentially offering a new therapeutic avenue for LXR-related diseases. nih.gov

Table 3: Components and Function of the GW3965-Based PROTAC

Component Molecule/Structure Function
Target Ligand GW3965 Binds specifically to the Liver X Receptor β (LXRβ). nih.gov
Linker Polyethylene Glycol (PEG5) Connects the two ligands at an optimal distance for ternary complex formation. nih.gov
E3 Ligase Ligand VH032 Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.gov
Mechanism of Action Protein Degradation Induces ubiquitination and proteasomal degradation of LXRβ protein. nih.gov

Challenges and Future Research Directions

Off-Target Effects and Selectivity Concerns (e.g., Hypertriglyceridemia, Hepatic Steatosis)

A primary challenge associated with GW3965 and other first-generation synthetic LXR agonists is the induction of hepatic lipogenesis, leading to undesirable side effects such as hypertriglyceridemia (elevated plasma triglyceride levels) and hepatic steatosis (fat accumulation in the liver). caister.commdpi.comumich.edupnas.orgnih.govfrontiersin.org This occurs because LXR activation, particularly of the LXRα isoform which is highly expressed in the liver, upregulates the expression of genes involved in fatty acid synthesis and triglyceride metabolism, such as SREBP-1c (sterol regulatory element-binding protein-1c) and FAS (fatty acid synthase). caister.comumich.edunih.govfrontiersin.org Studies in LXRα knockout mice have indicated that LXRα is the dominant isoform responsible for this lipogenic effect. caister.comnih.govjci.org While GW3965 was developed with improved selectivity compared to earlier agonists like T0901317, it still activates both LXR isoforms and can induce these metabolic side effects in preclinical models. caister.commdpi.comalzdiscovery.orgnih.gov The induction of hepatic IDOL (inducible degrader of the LDLR) expression by synthetic LXR agonists can also reduce LDLR levels and raise plasma LDL levels in primates, an undesirable effect not observed in mice, highlighting species-specific differences. caister.com

Development of LXRβ-Specific Ligands and Selective LXR Modulators (SLiMs)

To mitigate the hepatic lipogenic side effects associated with LXRα activation, a significant area of research focuses on developing LXRβ-selective agonists or Selective LXR Modulators (SLiMs). caister.comnih.govpatsnap.comresearchgate.net The rationale behind targeting LXRβ is the hypothesis that it can promote beneficial effects, such as cholesterol efflux in macrophages, without significantly inducing hepatic lipogenesis. jci.org While both LXRα and LXRβ can induce hepatic lipogenesis, LXRα appears to play a more dominant role in this pathway. caister.comnih.govjci.org SLiMs are designed to selectively activate the beneficial pathways regulated by LXRs while minimizing the activation of pathways leading to unwanted side effects. patsnap.comresearchgate.net Structural variations between the LXRα and LXRβ receptors are being leveraged in structure-guided drug development to design isotype-specific ligands. mdpi.comnih.govacs.org

Understanding Long-Term Effects of LXR Activation

While acute effects of LXR activation by compounds like GW3965 on lipid metabolism are well-documented, understanding the long-term consequences of sustained LXR activation is crucial for therapeutic development. alzdiscovery.org Research is ongoing to explore the long-term impact of LXR activation on various tissues and metabolic pathways. For instance, studies in mice treated chronically with GW3965 have shown that skeletal muscle can become a target tissue for LXR activation, influencing lipid homeostasis in a different manner than acute hepatic effects. researchgate.netnih.gov The long-term impact of increased plasma triglyceride levels observed with some LXR agonists also needs further assessment. alzdiscovery.org Additionally, LXR activation has been shown to induce a proinflammatory trained innate immunity phenotype in human monocytes, suggesting potential long-term effects on immune responses. frontiersin.org

Clinical Translation Challenges

Despite promising preclinical results in various disease models, including atherosclerosis and inflammatory disorders, the clinical translation of LXR agonists, including early compounds like GW3965, has faced significant challenges. pnas.orgalzdiscovery.orgnih.govnih.gov Several synthetic LXR agonists have entered Phase I clinical trials but have not progressed further, often due to unforeseen adverse reactions or undisclosed reasons. nih.govnih.gov Challenges include the hepatic side effects (steatosis and hypertriglyceridemia) and potential adverse effects on the central nervous system, as observed with one lipid-neutral agonist, LXR-623. mdpi.comnih.gov Differences in LXR pathway regulation and lipid transport between rodents, non-human primates, and humans also present hurdles in translating preclinical findings. alzdiscovery.orgnih.gov

Synergistic Effects with Existing Therapies

Exploring the synergistic effects of LXR agonists with existing therapies is a promising avenue to enhance therapeutic efficacy and potentially reduce the required dose of each agent, thereby mitigating side effects. nih.govfrontiersin.org Preclinical studies have investigated the combination of LXR agonists with various agents. For example, combining LXR agonists like T0901317 or GW3965 with tyrosine kinase inhibitors has shown effectiveness against TKI resistance in non-small cell lung cancer. mdpi.com In the context of atherosclerosis, combining LXR agonists with reconstituted HDL (rHDL) has demonstrated a synergistic effect in reducing atheroma burden in mice, potentially by enhancing cholesterol efflux and providing cholesterol acceptors. frontiersin.org Combination therapy with LXR agents and metformin (B114582) has also been suggested as a strategy to alleviate LXR activation-mediated adverse effects on liver triglyceride metabolism in diabetic rats. pnas.org LXR agonists have also shown synergistic effects with BH3 mimetics in solid tumor malignancies by enhancing apoptosis. frontiersin.orgembopress.org

Q & A

What are the primary molecular mechanisms by which GW3965 activates Liver X Receptors (LXRs), and how are these quantified experimentally?

GW3965 acts as a synthetic agonist for both LXRα and LXRβ isoforms. In cell-free ligand-sensing assays , it recruits steroid receptor coactivator-1 (SRC-1) to human LXRβ with an EC50 of 125 nM. In cellular reporter assays , it activates LXRα and LXRβ with EC50 values of 190 nM and 30 nM, respectively . Methodologically, these values are determined using luciferase-based reporter gene systems in HEK293 cells, where ligand-dependent transcriptional activation is measured. Researchers should validate target engagement via qPCR or Western blotting for LXR-responsive genes like ABCA1 or ABCG1 .

How does GW3965 modulate cholesterol homeostasis in atherosclerosis models, and what experimental designs are critical for assessing its therapeutic potential?

GW3965 promotes reverse cholesterol transport (RCT) by upregulating ABCA1 and ABCG1 in macrophages, enhancing cholesterol efflux to apolipoprotein A1 (apoA1) . In LDLR−/− and apoE−/− murine models, GW3965 reduces atherosclerotic lesions by 34–53% . Key experimental considerations:

  • Lipid profiling : Monitor HDL-C increases (e.g., +30% in C57BL/6 mice) and triglyceride levels (GW3965 may elevate triglycerides, a therapeutic limitation) .
  • Tracer assays : Use intraperitoneal injection of ³H-cholesterol-loaded macrophages to track RCT to plasma, liver, and feces .
  • Dosage : Optimize dosing (e.g., 10–20 mg/kg/day orally) to balance efficacy and adverse effects .

What methodologies are used to evaluate GW3965’s anti-inflammatory effects in neurological and intestinal disease models?

In neuroinflammation , GW3965 reduces proinflammatory cytokines (IL-1β, TNF-α) and oxidative stress in LPS-treated intestinal smooth muscle via LXRβ-dependent pathways. Techniques include:

  • Cytokine quantification : ELISA or multiplex assays for IL-6, TNF-α, and nitric oxide metabolites .
  • Behavioral tests : Rotarod and grip strength assays in traumatic brain injury (TBI) models to assess functional recovery .
    In inflammatory bowel disease (IBD) , GW3965 suppresses LPS-induced cytokine secretion in intestinal smooth muscle layers. Researchers should use ex vivo organ culture systems with LPS challenge and measure mRNA/protein levels of inflammatory markers via qPCR and Western blotting .

How does GW3965 enhance chemotherapy efficacy in cancer models, and what assays confirm its role in reversing drug resistance?

GW3965 sensitizes EGFR-TKI-resistant lung cancer cells (e.g., H827-7-2/H827-7-4) to gefitinib by inhibiting Akt signaling and altering Bcl-2/Bax ratios. Key methodologies:

  • Flow cytometry : Quantify apoptosis using Annexin V/PI staining (e.g., apoptosis increases from 6.8% to 20.7% with GW3965 + gefitinib) .
  • Colony-forming assays : Assess synergistic effects on cell survival .
  • Western blotting : Monitor Akt phosphorylation and apoptotic protein expression .
    In colon cancer , GW3965 reverses oxaliplatin resistance by modulating autophagy proteins. Use CCK-8 assays to measure IC50 shifts and calculate reversal indices (e.g., 30 µM GW3965 reduces IC50 by 50%) .

What experimental approaches are used to study GW3965’s antiviral activity, particularly against Newcastle disease virus (NDV)?

GW3965 inhibits NDV entry and replication by disrupting cholesterol homeostasis:

  • Cholesterol modulation : Overexpress ABCA1 or replenish cholesterol to confirm mechanism .
  • Viral load quantification : Use Western blotting for viral NP protein or plaque assays .
  • Lipid raft imaging : Fluorescently label cholesterol in infected DF-1 cells to visualize GW3965-induced redistribution .

How do researchers address contradictory data on GW3965’s dual roles in lipid metabolism (e.g., pro-atherogenic vs. anti-atherogenic effects)?

While GW3965 reduces atherosclerosis via RCT, it may exacerbate hypertriglyceridemia. Strategies include:

  • Model selection : Use apoE−/− mice (less prone to triglyceride spikes) vs. wild-type mice .
  • Transcriptomic profiling : Microarray analysis of liver tissue to identify genes differentially regulated by GW3965 and glucocorticoids (e.g., immune vs. lipid pathways) .
  • Time-course studies : Short-term vs. long-term treatment to dissect transient lipid changes .

What in vitro and in vivo models are optimal for studying GW3965’s neurorestorative effects post-stroke?

In transient middle cerebral artery occlusion (MCAO) models :

  • Dosage : 10–20 mg/kg/day GW3965 improves motor recovery and axonal density .
  • Angiogenesis assays : Immunostaining for CD31+ vessels and synaptophysin in peri-infarct regions .
  • High-density lipoprotein (HDL) modulation : Measure plasma HDL-C levels and correlate with Angiopoietin-1/Tie2 signaling .

How is GW3965’s impact on bacterial infections assessed, and what are its limitations?

GW3965 inhibits Staphylococcus aureus by targeting FeoB, a bacterial iron transporter:

  • Growth inhibition assays : Test in iron-depleted vs. iron-replete media (e.g., 10 µM GW3965 reduces growth by 80%) .
  • Metabolomic profiling : LC-MS to identify disrupted pathways (e.g., TCA cycle) .
  • In vivo validation : Use C. elegans infection models to assess survival rates .
    Limitation : Gram-negative bacteria are unaffected due to alternative iron uptake systems .

What advanced techniques resolve GW3965’s interaction with other nuclear receptors (e.g., glucocorticoid receptors)?

GW3965 cross-talks with glucocorticoid receptor (GR) signaling:

  • Transcriptome analysis : Use Affymetrix microarrays to identify overlapping gene networks (e.g., 111 genes co-regulated by GW3965 and dexamethasone) .
  • ChIP-seq : Map LXR/GR co-binding sites on promoters of immune-related genes .
  • Functional assays : Test insulin secretion in human islets to confirm no adverse effects on β-cell function .

How do researchers optimize GW3965 dosing to mitigate off-target effects in preclinical studies?

  • Pharmacokinetics : Measure plasma half-life (e.g., 4–6 hours in mice) and tissue distribution via LC-MS .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and renal function in long-term studies .
  • Dose titration : Test 5–20 mg/kg/day in TBI models; higher doses (20 mg/kg) may improve functional recovery without toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FITC-GW3965
Reactant of Route 2
FITC-GW3965

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.